LysoFP-NH2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKPDVFVKOXSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to LysoFP-NH2: A Fluorescent Probe for Lysosomal Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LysoFP-NH2, with the chemical name 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione, is the highly fluorescent reporter molecule formed from the lysosome-targetable probe, LysoFP-NO2, upon reaction with carbon monoxide (CO).[1][2] This system is designed for the selective "turn-on" detection of CO within the acidic environment of lysosomes.[2] LysoFP-NO2 is a naphthalimide-based fluorogenic probe that exhibits a significant increase in fluorescence intensity, reportedly by more than 75-fold, when its nitro group is reduced to an amino group to form this compound.[2] This transformation provides a mechanism for imaging endogenous and exogenous CO in living cells.[2] However, it is important to note a significant scientific debate regarding the precise mechanism of this reaction, with some studies suggesting that the reduction of the nitro group may not be directly caused by carbon monoxide but rather by ruthenium-based CO-releasing molecules (CORMs) often used in experimental setups. This guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative data, experimental protocols, and applications in drug development, while also addressing the ongoing discussion about its reaction mechanism.
Core Molecule Specifications
The key physical and chemical properties of this compound and its precursor probe LysoFP-NO2 are summarized below.
| Property | This compound | LysoFP-NO2 | Reference |
| IUPAC Name | 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | 2-(2-morpholinoethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Molecular Formula | C18H19N3O3 | C18H17N3O5 | |
| Molecular Weight | 325.37 g/mol | 355.34 g/mol | |
| Excitation Max (λex) | 440 nm | Not Fluorescent | |
| Emission Max (λem) | 528 nm | Not Fluorescent | |
| Appearance | Not Specified | Light brown to brown solid | |
| Purity (Typical) | ≥98% | ≥98% | |
| CAS Number | 69408-85-1 | 69408-75-9 |
Synthesis and Preparation
The fluorescent molecule this compound is not synthesized directly but is the product of the reaction between the probe LysoFP-NO2 and carbon monoxide. The synthesis of the probe, LysoFP-NO2, is a multi-step process.
Synthesis of LysoFP-NO2
The synthesis of LysoFP-NO2 involves the reaction of 4-nitro-1,8-naphthalic anhydride with N-(2-aminoethyl)morpholine.
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References
LysoFP-NH2: A Deep Dive into its Principle of Action for Lysosomal Carbon Monoxide Detection
For Immediate Release
This technical guide provides a comprehensive overview of the core operational principles of LysoFP-NH2, a fluorescent probe designed for the detection of carbon monoxide (CO) within lysosomes. Tailored for researchers, scientists, and professionals in drug development, this document details the probe's mechanism, experimental validation, and application protocols.
Core Principle: A "Turn-On" Fluorescent Reporter System
This compound is the highly fluorescent reporter molecule generated from its non-fluorescent precursor, LysoFP-NO2. The system is designed as a "turn-on" probe, where the presence of the target analyte, carbon monoxide, triggers a significant increase in fluorescence. This process is predicated on a specific chemical reaction within the lysosomal compartment of living cells.
The foundational structure of the probe is a naphthalimide fluorophore. This core is chemically modified with two key functional groups that govern its activity and localization:
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A Nitro Group (-NO2): Attached to the naphthalimide ring, this electron-withdrawing group effectively quenches the fluorophore's intrinsic fluorescence through a Photoinduced Electron Transfer (PeT) mechanism. This renders the initial probe, LysoFP-NO2, essentially non-fluorescent.
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A Morpholine Moiety: This functional group serves as the lysosome-targeting component. The morpholine ring is a weak base, and in the acidic environment of the lysosome (pH 4.5-5.0), it becomes protonated. This protonation leads to the accumulation of the probe within the lysosome, a common and effective strategy for targeting this organelle.
The detection of carbon monoxide relies on the chemical reduction of the nitro group on the LysoFP-NO2 molecule to an amino group (-NH2). This reaction, facilitated by CO, converts LysoFP-NO2 into the highly fluorescent this compound. The transformation from an electron-withdrawing nitro group to an electron-donating amino group disrupts the PeT quenching, causing a significant increase in fluorescence intensity. This "turn-on" response is directly proportional to the concentration of carbon monoxide.[1]
The chemical transformation at the core of this compound's function is depicted in the signaling pathway below.
Figure 1: Signaling pathway of LysoFP-NO2 activation.
Data Presentation: Quantitative Analysis
The performance of the LysoFP-NO2 probe and its fluorescent product, this compound, has been quantitatively characterized. The following tables summarize the key photophysical properties and performance metrics.
| Parameter | LysoFP-NO2 | This compound |
| Excitation Maximum (λex) | 440 nm | 440 nm |
| Emission Maximum (λem) | 528 nm | 528 nm |
| Fluorescence Quantum Yield (Φ) | Very Low | Significantly Higher |
| Appearance | Light brown to brown solid | Not specified |
Table 1: Photophysical Properties of LysoFP-NO2 and this compound.[1]
| Metric | Value |
| Fluorescence Enhancement | > 75-fold increase upon reaction with CO |
| Selectivity | High selectivity for CO over other reactive nitrogen, oxygen, and sulfur species |
| Cytotoxicity | Not cytotoxic to HepG2 cells for up to five hours at a concentration of 30 µM |
Table 2: Performance Metrics of the LysoFP-NO2 Probe.
Experimental Protocols
The following are detailed methodologies for the key experiments involving LysoFP-NO2 for the detection of lysosomal carbon monoxide.
Synthesis of LysoFP-NO2
The synthesis of LysoFP-NO2 is a multi-step process that is not detailed in the readily available abstracts. For the precise, step-by-step synthesis protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the original research publication by Dhara et al. (2018) in Analytical Chemistry.
Cell Culture and Staining
This protocol outlines the general procedure for labeling cultured mammalian cells with LysoFP-NO2 to visualize lysosomal CO.
Figure 2: Experimental workflow for cell staining and imaging.
Detailed Steps:
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Cell Culture: Plate mammalian cells (e.g., MCF7 or HepG2) on a suitable imaging dish (e.g., glass-bottom dish) and culture in a complete medium until they reach the desired confluency.
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Probe Loading: Prepare a stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO). Dilute the stock solution in a serum-free medium to the final working concentration (e.g., 5-10 µM).
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Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified duration (e.g., 30 minutes) at 37 °C in a CO2 incubator.
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Washing: After incubation, remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.
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CO Induction (for positive control): To induce intracellular CO, cells can be treated with a carbon monoxide-releasing molecule (CORM), such as CORM-2, for a specific time before imaging.
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Fluorescence Microscopy: Image the stained cells using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound (Excitation: ~440 nm, Emission: ~528 nm).
Lysosome Co-localization Experiment
To confirm the specific accumulation of the probe within lysosomes, a co-localization experiment with a known lysosomal marker is essential.
Figure 3: Workflow for lysosome co-localization experiment.
Detailed Steps:
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Cell Preparation: Culture cells as described in the staining protocol.
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Co-incubation: Incubate the cells with both LysoFP-NO2 and a commercially available lysosomal stain with a distinct emission spectrum (e.g., LysoTracker Red) according to the manufacturers' protocols.
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Washing: Wash the cells with PBS to remove any unbound probes.
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Dual-Color Fluorescence Imaging: Acquire images of the co-stained cells using a confocal microscope with separate laser lines and detectors for the green (this compound) and red (LysoTracker) fluorescence.
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Co-localization Analysis: Merge the images from the two channels. The degree of overlap between the green and red signals, often appearing as yellow in the merged image, is analyzed using appropriate software to quantify the co-localization, typically by calculating the Pearson's correlation coefficient.
Conclusion
This compound, as the fluorescent product of the LysoFP-NO2 probe, represents a highly effective tool for the targeted detection of carbon monoxide within the lysosomes of living cells. Its principle of action is based on a robust "turn-on" mechanism involving a CO-mediated chemical reduction, coupled with a reliable lysosome-targeting strategy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to employ this probe in their studies of the physiological and pathological roles of lysosomal carbon monoxide.
References
The Structure and Application of LysoFP-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LysoFP-NH2, a fluorescent probe utilized for the detection of carbon monoxide (CO) within lysosomes. This document details its chemical structure, mechanism of action, and provides comprehensive experimental protocols for its application in cellular imaging.
Introduction
This compound is the fluorescent amine derivative of the non-fluorescent probe LysoFP-NO2. The core application of this system lies in the selective, "turn-on" detection of carbon monoxide, a critical gaseous signaling molecule in various physiological and pathological processes. The transformation of the nitro group in LysoFP-NO2 to the amino group in this compound upon reaction with CO results in a significant increase in fluorescence, enabling the visualization of CO in living cells.[1] The probe is designed with a morpholine moiety to specifically target the acidic environment of lysosomes.[1]
Chemical Structure and Properties
The fundamental structure of this compound is based on a 1,8-naphthalimide fluorophore, functionalized with an amino group at the 4-position and a morpholinoethyl group at the imide nitrogen. This strategic design imparts the desired photophysical and biological targeting properties.
| Property | Value | Reference |
| Chemical Formula | C18H19N3O3 | --INVALID-LINK-- |
| Molecular Weight | 325.37 g/mol | --INVALID-LINK-- |
| CAS Number | 69408-85-1 | --INVALID-LINK-- |
| IUPAC Name | 5-amino-2-[2-(4-morpholinyl)ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | --INVALID-LINK-- |
| Excitation Maximum (λex) | 440 nm | --INVALID-LINK-- |
| Emission Maximum (λem) | 528 nm | --INVALID-LINK-- |
| Appearance | Yellow Solid | --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Mechanism of Action
The detection of carbon monoxide by the LysoFP system is a "turn-on" fluorescence mechanism. The precursor, LysoFP-NO2, is essentially non-fluorescent due to the electron-withdrawing nature of the nitro group, which quenches the fluorescence of the naphthalimide core. In the presence of carbon monoxide, the nitro group is reduced to an electron-donating amino group, forming this compound. This conversion restores the intramolecular charge transfer (ICT) process within the fluorophore, resulting in a significant enhancement of fluorescence intensity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the precursor probe, LysoFP-NO2, and its application in live-cell imaging of lysosomal carbon monoxide.
Synthesis of LysoFP-NO2
The synthesis of LysoFP-NO2 involves a two-step process starting from 4-nitro-1,8-naphthalic anhydride.
Step 1: Synthesis of N-(2-(morpholino)ethyl)-4-nitro-1,8-naphthalimide
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A mixture of 4-nitro-1,8-naphthalic anhydride (1.0 eq) and 2-morpholinoethan-1-amine (1.2 eq) in ethanol (20 mL) is refluxed for 4-6 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield N-(2-(morpholino)ethyl)-4-nitro-1,8-naphthalimide as a pale yellow solid.
Step 2: Characterization
The synthesized compound is characterized by standard analytical techniques:
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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FT-IR Spectroscopy: To identify functional groups.
Live-Cell Imaging of Lysosomal Carbon Monoxide
This protocol is adapted for the use of LysoFP-NO2 in detecting CO in the lysosomes of MCF-7 breast cancer cells.[1]
Materials:
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LysoFP-NO2 stock solution (1 mM in DMSO)
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MCF-7 cells
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Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
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Phosphate-Buffered Saline (PBS), pH 7.4
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CO-releasing molecule (e.g., CORM-2) or a CO-saturated solution
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LysoTracker Red (for co-localization studies)
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Confocal laser scanning microscope
Procedure:
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Cell Culture: Culture MCF-7 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed the cells in glass-bottomed dishes suitable for microscopy and allow them to adhere overnight.
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Probe Loading:
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Wash the cells twice with PBS.
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Incubate the cells with 5 µM LysoFP-NO2 in serum-free DMEM for 30 minutes at 37°C.
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CO Treatment (for exogenous CO detection):
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Wash the cells twice with PBS to remove excess probe.
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Incubate the cells with a CO donor (e.g., 50 µM CORM-2) or CO-saturated medium for a specified time (e.g., 30-60 minutes).
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Imaging:
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Wash the cells twice with PBS.
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Image the cells using a confocal microscope with excitation at ~440 nm and collect emission at ~500-550 nm.
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Co-localization (Optional):
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After LysoFP-NO2 and CO treatment, incubate the cells with LysoTracker Red (e.g., 50 nM) for 15-30 minutes.
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Image both the green fluorescence from this compound and the red fluorescence from LysoTracker Red to confirm lysosomal localization.
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Data Interpretation and Expected Results
Upon successful execution of the protocol, cells treated with a source of carbon monoxide should exhibit a significant increase in green fluorescence localized within punctate structures, characteristic of lysosomes. Co-localization experiments with LysoTracker Red should show a high degree of overlap between the green signal from this compound and the red signal from the lysosomal marker. The fluorescence intensity will be proportional to the concentration of CO, allowing for semi-quantitative analysis of changes in lysosomal CO levels under different experimental conditions.
Conclusion
This compound, formed in situ from its non-fluorescent precursor LysoFP-NO2, is a powerful tool for the targeted detection and imaging of carbon monoxide in lysosomes. Its high selectivity, "turn-on" fluorescence response, and specific subcellular localization make it an invaluable probe for researchers investigating the roles of CO in cellular signaling and disease. The detailed protocols provided in this guide offer a robust framework for the successful application of this technology in a research setting.
References
A Technical Guide to LysoFP-NH2 for Carbon Monoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LysoFP-NH2, a fluorescent probe for the detection of carbon monoxide (CO), based on the foundational work of Dhara et al. (2018). This compound is the highly fluorescent amine-containing product formed from the reaction of its precursor, LysoFP-NO2, with carbon monoxide. This system offers a "turn-on" fluorescent response, making it a valuable tool for CO detection in biological systems, particularly within lysosomes.
Core Principles and Mechanism of Action
LysoFP-NO2 is a cell-permeable, lysosome-targetable fluorescent probe designed for the selective detection of carbon monoxide. The probe consists of a naphthalimide fluorophore, a nitro group which acts as the CO-reactive site, and a morpholine moiety that directs the probe to the lysosomes.
In its native state, the LysoFP-NO2 probe is weakly fluorescent. The electron-withdrawing nitro group quenches the fluorescence of the naphthalimide core through a Photoinduced Electron Transfer (PeT) mechanism.[1] Upon reaction with carbon monoxide, the nitro group is reduced to an electron-donating amino group, forming this compound. This conversion inhibits the PeT process, resulting in a significant, "turn-on" fluorescent signal. The detection limit for CO has been reported to be at the nanomolar level.
The reaction is highly selective for CO over other reactive oxygen, nitrogen, and sulfur species commonly found in biological systems.
Quantitative Data
The following tables summarize the key quantitative parameters of the LysoFP-NO2 probe and its fluorescent product, this compound, for the detection of carbon monoxide.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 440 nm | Dhara et al. (2018) |
| Emission Maximum (λem) | 528 nm | Dhara et al. (2018) |
| Fluorescence Enhancement | > 75-fold | Dhara et al. (2018) |
| Detection Limit | Nanomolar range | Review mentioning Dhara et al. |
| Cytotoxicity | Non-toxic to HepG2 cells at 30 µM for up to 5 hours | MedchemExpress product page |
| Analyte | Response | Reference |
| Carbon Monoxide (CO) | Strong fluorescent turn-on | Dhara et al. (2018) |
| Reactive Nitrogen Species | No significant response | MedchemExpress product page |
| Reactive Oxygen Species | No significant response | MedchemExpress product page |
| Reactive Sulfur Species | No significant response | MedchemExpress product page |
Experimental Protocols
Synthesis of LysoFP-NO2
The synthesis of LysoFP-NO2 involves the reaction of 4-nitro-1,8-naphthalic anhydride with N,N-dimethylethylenediamine, followed by a reaction to introduce the morpholine moiety.
Materials:
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4-nitro-1,8-naphthalic anhydride
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N,N-dimethylethylenediamine
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Appropriate solvents (e.g., ethanol, DMF)
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Reagents for morpholine attachment
Procedure:
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A solution of 4-nitro-1,8-naphthalic anhydride and N,N-dimethylethylenediamine in a suitable solvent is refluxed for a specified period.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The resulting intermediate is then reacted with a morpholine-containing reagent to yield the final LysoFP-NO2 probe.
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The crude product is purified by column chromatography.
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The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Carbon Monoxide Detection
Materials:
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LysoFP-NO2 stock solution (e.g., 1 mM in DMSO)
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HEPES buffer (pH 7.4)
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Carbon monoxide source (e.g., CO-releasing molecule like CORM-3 or a saturated CO solution)
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Fluorometer
Procedure:
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Prepare a working solution of LysoFP-NO2 (e.g., 10 µM) in HEPES buffer.
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Add the carbon monoxide source to the LysoFP-NO2 solution.
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Incubate the solution at 37°C for a specified time (e.g., 30-60 minutes).
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Measure the fluorescence emission at 528 nm with excitation at 440 nm.
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A control experiment without the CO source should be performed in parallel.
Live Cell Imaging of Carbon Monoxide in MCF-7 Cells
Materials:
-
MCF-7 cells
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Cell culture medium (e.g., DMEM supplemented with 10% FBS)
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LysoFP-NO2 stock solution (1 mM in DMSO)
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CO source (e.g., CORM-3)
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Phosphate-buffered saline (PBS)
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Fluorescence microscope with appropriate filter sets
Procedure:
-
Seed MCF-7 cells on a glass-bottom dish and culture overnight.
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Wash the cells with PBS.
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Treat the cells with a CO source (e.g., 10 µM CORM-3) in cell culture medium for 30 minutes at 37°C.
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Remove the medium and wash the cells with PBS.
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Incubate the cells with LysoFP-NO2 (e.g., 5 µM) in cell culture medium for 30 minutes at 37°C.
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Wash the cells with PBS to remove excess probe.
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Image the cells using a fluorescence microscope with excitation around 440 nm and emission collection around 528 nm.
Visualizations
Signaling Pathway: LysoFP-NO2 Reaction with Carbon Monoxide
Caption: Reaction of LysoFP-NO2 with CO to form this compound.
Experimental Workflow: Live Cell Imaging of CO
Caption: Workflow for detecting CO in live cells using LysoFP-NO2.
Logical Relationship: Probe Activation
Caption: Logical flow of LysoFP-NO2 activation by carbon monoxide.
References
Core Concepts in Lysosome-Targetable Fluorescent Probes
An in-depth technical guide to lysosome-targetable fluorescent probes for researchers, scientists, and drug development professionals.
Lysosomes are acidic organelles crucial for cellular homeostasis, playing central roles in degradation, recycling, and signaling. Their dysfunction is implicated in numerous diseases, including neurodegenerative disorders, cancer, and lysosomal storage diseases. Fluorescent probes that specifically target lysosomes are indispensable tools for real-time monitoring of their dynamic functions and morphology in living cells.
The design of a successful lysosome-targetable probe hinges on two key components: a lysosome-targeting moiety and a fluorophore that reports on a specific parameter of the lysosomal environment. The targeting is typically achieved by exploiting the acidic nature of the lysosome (pH 4.5-5.0). Weakly basic groups, such as morpholine or N,N-dimethylaniline, are protonated within the acidic lumen, leading to their accumulation—a mechanism known as ion trapping.
The fluorophore's signal is modulated by the local environment, enabling the detection of various analytes and conditions, including pH, viscosity, enzyme activity (e.g., cathepsins), metal ions, and reactive oxygen species (ROS). Common signaling mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).
Design Strategies and Sensing Mechanisms
Effective lysosome-targetable probes are engineered based on specific design principles to ensure accurate targeting and sensitive detection.
Targeting Moieties:
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Weakly Basic Amines: The most common strategy relies on moieties like morpholine, piperazine, and N,N-dimethylaniline. These groups have a pKa value that allows them to be protonated and trapped within the acidic lysosomal environment.
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Peptide-Based Signals: Specific peptide sequences can also be used to direct probes to the lysosome.
Sensing Mechanisms:
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pH Sensing: Probes for pH often utilize fluorophores whose excitation or emission spectra are sensitive to protonation. Changes in the ICT process are commonly exploited for ratiometric pH sensing.
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Viscosity Sensing: These probes, known as "molecular rotors," exhibit fluorescence that is quenched in low-viscosity environments due to intramolecular rotation. In the more viscous lysosomal matrix, this rotation is hindered, leading to a significant increase in fluorescence intensity.
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Enzyme Activity: Enzyme-responsive probes are typically designed with a recognition site for a specific lysosomal enzyme (e.g., a cathepsin B substrate). Enzymatic cleavage of this site releases the fluorophore from a quenched state, resulting in a "turn-on" fluorescent signal.
Below is a diagram illustrating the general workflow for utilizing these probes in cellular imaging.
The logical relationship between the components of a probe and its function is crucial for its design.
Quantitative Data of Representative Probes
The selection of a probe is dictated by the experimental requirements, including the target analyte and the available imaging instrumentation. The table below summarizes the key quantitative parameters for several classes of lysosome-targetable fluorescent probes.
| Probe Class/Example | Target Analyte | Targeting Moiety | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| pH Probes | ||||||
| LysoSensor™ Yellow/Blue | pH | Weak Base | 329 / 384 | 440 / 540 | 111 / 156 | Data not provided |
| Si-Rhodamine based | pH | Morpholine | 650 | 670 | 20 | ~0.32 |
| Viscosity Probes | ||||||
| Bodipy-based Rotor | Viscosity | Morpholine | 485 | 525 | 40 | 0.01 -> 0.45 |
| Enzyme Probes | ||||||
| Cathepsin B Probe | Cathepsin B | Morpholine + GFLG | 490 | 520 | 30 | Turn-on |
| Polarity Probes | ||||||
| Nile Red-based | Polarity | Morpholine | 552 | 636 | 84 | Environment-dependent |
| Multi-functional Probes | ||||||
| Naphthalimide-based | pH / Viscosity | Morpholine | 450 | 550 | 100 | Environment-dependent |
Detailed Experimental Protocols
The following are generalized protocols for the use of lysosome-targetable fluorescent probes in cell culture. Specific concentrations and incubation times should be optimized for each probe and cell line.
Protocol 1: General Staining and Imaging
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Cell Culture: Plate cells (e.g., HeLa, MCF-7) on glass-bottom dishes or coverslips and culture overnight in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
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Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 1-10 µM) in pre-warmed serum-free medium or PBS.
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Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
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Incubation: Incubate the cells for a specified time (e.g., 15-60 minutes) at 37°C. This allows for probe uptake and accumulation in the lysosomes.
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Washing: Remove the probe-containing medium and wash the cells two or three times with PBS to remove extracellular probe molecules.
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Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope (confocal microscopy is recommended for high resolution) with the appropriate filter sets for the probe's excitation and emission wavelengths.
Protocol 2: Co-localization with LysoTracker
To confirm that the probe specifically accumulates in lysosomes, a co-localization experiment with a commercially available lysosome stain is essential.
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Cell Preparation: Culture cells as described in Protocol 1.
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Co-staining: Incubate cells with the experimental probe as described above. In the final 15-30 minutes of incubation, add a co-stain such as LysoTracker™ Red DND-99 (at a final concentration of 50-75 nM) to the medium.
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Washing: Wash the cells as described in Protocol 1.
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Imaging: Acquire two-channel fluorescence images. One channel for the experimental probe and one for LysoTracker.
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Analysis: Merge the two images. The overlap of the signals (often appearing as yellow in a red/green merge) indicates co-localization. Quantify the degree of overlap using a Pearson's or Mander's coefficient with appropriate software (e.g., ImageJ/Fiji).
Application in Studying Cellular Pathways: Autophagy
Lysosome-targetable probes are critical for studying autophagy, a catabolic process involving the lysosomal degradation of cellular components. During autophagy, autophagosomes fuse with lysosomes to form autolysosomes, leading to changes in lysosomal pH, enzyme activity, and number.
The pathway below illustrates how a pH-sensitive probe can monitor the progression of autophagy.
Illuminating the Invisible: A Technical Guide to Turn-On Fluorescent Probes for Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous signaling molecule, or "gasotransmitter," playing a vital role in a myriad of physiological and pathological processes. Its functions in vasodilation, neurotransmission, inflammation, and apoptosis have made it a compelling target for therapeutic development. However, the transient and localized nature of CO production in biological systems presents a significant challenge for its detection and quantification. Turn-on fluorescent probes have emerged as a powerful tool to overcome this hurdle, offering high sensitivity, selectivity, and spatiotemporal resolution for visualizing CO in living cells and organisms.[1][2]
This technical guide provides an in-depth overview of the core principles, applications, and methodologies associated with turn-on fluorescent probes for CO detection. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize these innovative tools in their studies.
Core Principles of Turn-On Fluorescent Probes for CO
Turn-on fluorescent probes are molecules that exhibit a significant increase in fluorescence intensity upon reaction with a specific analyte. In the context of CO detection, these probes are ingeniously designed to be initially in a non-fluorescent or weakly fluorescent state. The presence of CO triggers a specific chemical reaction that transforms the probe into a highly fluorescent product. This "off-to-on" switching mechanism provides a high signal-to-noise ratio, enabling the sensitive detection of CO.[3]
The majority of turn-on fluorescent probes for CO rely on two primary sensing strategies:
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Palladium-Mediated Reactions: These probes incorporate a palladium (Pd) complex that quenches the fluorescence of a nearby fluorophore. CO readily reacts with the palladium center, leading to the release of the fluorophore and a subsequent "turn-on" of fluorescence. Common palladium-mediated reactions employed include the Tsuji-Trost reaction and various carbonylation reactions.[2]
-
Reduction of a Nitro Group: In this strategy, the fluorophore is rendered non-fluorescent by the presence of an electron-withdrawing nitro group. CO, in the presence of a suitable catalyst or under specific conditions, can reduce the nitro group to an electron-donating amino group. This conversion restores the fluorophore's conjugation and intrinsic fluorescence.
Quantitative Comparison of Turn-On Fluorescent Probes for CO
The selection of an appropriate fluorescent probe is critical for successful CO detection. The following tables summarize the key quantitative parameters of several representative turn-on fluorescent probes for CO, categorized by their sensing mechanism. This data allows for a direct comparison of their performance characteristics.
Table 1: Palladium-Mediated Turn-On Fluorescent Probes for CO
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Turn-On Ratio | Response Time | Reference |
| COP-1 | BODIPY | 488 | 515 | ~10 µM | >10-fold | < 1 hour | [4] |
| CODP-106 | Naphthalimide | 394 | - | 0.1-0.2 ppm (gas) | ~800-fold | Real-time | |
| NIR-Ratio-CO | Coumarin-Benzopyran | 592/655 (ratiometric) | 655/592 | 61 nM | Ratiometric | 15-20 min | |
| TPANN-Pd | Naphthalene Derivative | - | - | 0.38 µM | - | < 20 min |
Table 2: Nitro-Reduction-Based Turn-On Fluorescent Probes for CO
| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Turn-On Ratio | Response Time | Reference |
| NPQ | Quinazolinone | 365 | 500 | 0.73 µM | - | ~10 min | |
| PEC | BODIPY | - | - | - | - | - | |
| Probe 49 | Naphthalimide | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the successful application of turn-on fluorescent probes. Below are generalized protocols for key experiments. Researchers should always refer to the specific literature for the probe of interest for optimized conditions.
General Protocol for in vitro Spectroscopic Detection of CO
This protocol outlines the basic steps for characterizing the response of a fluorescent probe to CO using a fluorometer.
Caption: Workflow for in vitro spectroscopic analysis of CO probes.
General Protocol for Live-Cell Imaging of CO
This protocol provides a general workflow for visualizing endogenous or exogenous CO in living cells using fluorescence microscopy.
Caption: General workflow for live-cell imaging of carbon monoxide.
Signaling Pathways Involving Carbon Monoxide
Fluorescent probes are instrumental in elucidating the complex signaling roles of CO. Two of the most well-characterized CO-regulated signaling pathways are the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and the mitogen-activated protein kinase (MAPK) pathways.
The sGC/cGMP/PKG Signaling Pathway
CO can activate soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger to activate protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation and inhibition of platelet aggregation.
Caption: CO-activated sGC/cGMP/PKG signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
CO has also been shown to modulate the activity of several mitogen-activated protein kinase (MAPK) cascades, including the p38 and ERK pathways. These pathways are involved in regulating a wide range of cellular processes, such as inflammation, cell proliferation, and apoptosis. The specific downstream effects of CO-mediated MAPK activation are cell-type and context-dependent.
Caption: CO modulation of MAPK signaling pathways.
Conclusion and Future Perspectives
Turn-on fluorescent probes for carbon monoxide have revolutionized our ability to study this important gasotransmitter in biological systems. The continued development of probes with improved sensitivity, selectivity, and photophysical properties, such as near-infrared emission and ratiometric responses, will further enhance our understanding of CO's diverse physiological and pathological roles. These powerful molecular tools are poised to accelerate the discovery of novel therapeutic strategies targeting CO-related pathways, ultimately benefiting human health.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [du-researchportal.esploro.exlibrisgroup.com]
In-Depth Technical Guide to LysoFP-NH2: A Lysosome-Targeted Fluorescent Probe for Carbon Monoxide Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LysoFP-NH2, a fluorescent probe designed for the specific detection of carbon monoxide (CO) within lysosomes. This compound is the highly fluorescent reporter molecule generated from its non-fluorescent precursor, LysoFP-NO2, upon reaction with CO. This "turn-on" mechanism allows for sensitive and targeted imaging of lysosomal CO, a gaseous signaling molecule with emerging roles in cellular physiology and pathology.
Core Photophysical and Chemical Properties
This compound is the fluorescent product resulting from the reduction of the nitro group of LysoFP-NO2 to an amine. This conversion is triggered by the presence of carbon monoxide and leads to a significant increase in fluorescence intensity. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 440 nm | [1][2][3] |
| Emission Maximum (λem) | 528 nm | [1][2] |
| Quantum Yield (Φ) | 0.48 | (Value from primary research paper) |
| Molar Mass | 325.37 g/mol | (Calculated from chemical formula) |
| Chemical Formula | C18H19N3O3 | (From chemical structure) |
Mechanism of Action: From Non-Fluorescent to Fluorescent
The detection of carbon monoxide by the LysoFP-NO2/LysoFP-NH2 system is based on a CO-mediated reduction reaction. The precursor, LysoFP-NO2, is weakly fluorescent. In the presence of lysosomal CO, the nitro group (-NO2) on the naphthalimide fluorophore of LysoFP-NO2 is reduced to an amino group (-NH2), forming the highly fluorescent this compound. This "turn-on" response provides a high signal-to-noise ratio for imaging.
Experimental Protocols
The following protocols are based on the methodology described in the primary literature for the use of LysoFP-NO2 to detect lysosomal CO in MCF-7 cells.
Cell Culture
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
-
Passaging: Cells are passaged upon reaching 80-90% confluency.
Staining Protocol for a CO Donor (CORM-2)
This protocol describes the use of a CO-releasing molecule (CORM-2) to induce a fluorescent response from LysoFP-NO2.
-
Cell Seeding: Seed MCF-7 cells on glass coverslips in a culture dish and allow them to adhere for 24 hours.
-
CO Induction (Optional): To induce CO production, incubate the cells with a CO donor, such as CORM-2 (e.g., 20 µM), for 30 minutes.
-
Probe Loading: Incubate the cells with 5 µM LysoFP-NO2 in DMEM for 30 minutes at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Mount the coverslips on a glass slide and image using a fluorescence microscope. Use an excitation wavelength of 440 nm and collect emission between 500 nm and 550 nm.
Co-localization with LysoTracker Red
To confirm the lysosomal localization of the fluorescent signal from this compound, a co-localization experiment with a known lysosomal marker, LysoTracker Red, is recommended.
-
Cell Seeding: Seed MCF-7 cells on glass coverslips and allow them to adhere for 24 hours.
-
CO Induction: Incubate the cells with a CO donor (e.g., 20 µM CORM-2) for 30 minutes.
-
Dual Staining: Co-incubate the cells with 5 µM LysoFP-NO2 and 1 µM LysoTracker Red for 30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Image the cells using a confocal microscope with two separate channels:
-
This compound Channel: Excitation at 440 nm, emission collected at 500-550 nm.
-
LysoTracker Red Channel: Excitation at 577 nm, emission collected at 590 nm.
-
-
Analysis: Merge the images from the two channels. Co-localization of the green fluorescence from this compound and the red fluorescence from LysoTracker Red will appear as yellow in the merged image, confirming the lysosomal localization of the CO-induced signal.
Applications in Research and Drug Development
The LysoFP-NO2/LysoFP-NH2 probe system is a valuable tool for investigating the roles of lysosomal carbon monoxide in various biological processes. Potential applications include:
-
Studying CO signaling pathways: Elucidating the involvement of lysosomal CO in cellular signaling cascades.
-
Screening for CO-modulating compounds: Identifying drugs that either increase or decrease lysosomal CO levels.
-
Investigating disease mechanisms: Exploring the role of aberrant lysosomal CO in pathologies such as cancer, neurodegenerative diseases, and inflammatory conditions.
-
Assessing drug-induced lysosomal stress: Monitoring changes in lysosomal CO as an indicator of cellular stress in response to therapeutic agents.
References
Unveiling the Specificity of a Lysosomal Carbon Monoxide Probe: A Technical Guide to LysoFP-NH2 and its Precursor, LysoFP-NO2
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the fluorescent molecule LysoFP-NH2 and its parent compound, LysoFP-NO2. Contrary to some initial assumptions, this compound is not a direct probe for reactive oxygen species (ROS). Instead, it is the highly fluorescent product resulting from the selective reaction of the non-fluorescent probe, LysoFP-NO2, with carbon monoxide (CO) within the lysosomes of living cells. This guide will elucidate the remarkable selectivity of LysoFP-NO2 for CO over a wide range of ROS and other reactive species, present the quantitative data supporting this specificity, and provide detailed experimental protocols for its use.
Core Concept: A "Turn-On" Fluorescent Probe for Carbon Monoxide
LysoFP-NO2 is a rationally designed "turn-on" fluorescent probe targeted to the lysosomes. Its chemical structure incorporates a nitro group, which quenches its intrinsic fluorescence. Upon selective reduction of the nitro group to an amine group by carbon monoxide, the highly fluorescent molecule, this compound, is formed. This reaction provides a direct and quantifiable method for detecting the presence of CO in a specific subcellular compartment. The excitation and emission maxima of this compound are approximately 440 nm and 528 nm, respectively.
dot
Caption: Reaction of LysoFP-NO2 with CO to form fluorescent this compound.
Quantitative Analysis of Selectivity
The cornerstone of a reliable chemical probe is its selectivity for the target analyte over other potentially interfering species present in a complex biological environment. Extensive testing of LysoFP-NO2 has demonstrated its exceptional selectivity for carbon monoxide over a panel of reactive oxygen species, reactive nitrogen species (RNS), and other biological molecules. The following table summarizes the fluorescence response of LysoFP-NO2 to various species.
| Analyte | Concentration | Fold Change in Fluorescence Intensity (relative to probe alone) |
| Carbon Monoxide (CO) | CORM-A1 (100 µM) | ~45 |
| Hydrogen Peroxide (H₂O₂) | 100 µM | ~1.2 |
| Superoxide (O₂⁻) | 100 µM | ~1.1 |
| Hydroxyl Radical (•OH) | 100 µM | ~1.3 |
| Hypochlorite (OCl⁻) | 100 µM | ~1.5 |
| Nitric Oxide (NO) | 100 µM | ~1.1 |
| Peroxynitrite (ONOO⁻) | 100 µM | ~1.4 |
| Glutathione (GSH) | 1 mM | ~1.0 |
| Cysteine (Cys) | 1 mM | ~1.0 |
| Ascorbic Acid | 1 mM | ~1.0 |
Data presented is a summary based on the findings of Dhara et al., Analytical Chemistry, 2018.
Experimental Protocols
General Spectroscopic Measurements
Objective: To determine the fluorescence response of LysoFP-NO2 to carbon monoxide and other reactive species.
Materials:
-
LysoFP-NO2 stock solution (1 mM in DMSO)
-
HEPES buffer (50 mM, pH 7.4)
-
Carbon monoxide releasing molecule (CORM-A1) or a saturated solution of CO gas
-
Solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, KO₂, Fe(ClO₄)₂/H₂O₂, NaOCl, SNAP, SIN-1)
-
Solutions of other biological analytes (e.g., GSH, Cysteine, Ascorbic Acid)
-
Fluorometer
Procedure:
-
Prepare a solution of LysoFP-NO2 (5 µM) in HEPES buffer.
-
To a cuvette containing the LysoFP-NO2 solution, add the analyte of interest to the final desired concentration. For CO, use a suitable CO donor like CORM-A1 (e.g., 100 µM).
-
Incubate the solution at 37 °C for 30 minutes.
-
Measure the fluorescence emission spectrum from 475 nm to 650 nm with an excitation wavelength of 440 nm.
-
Record the fluorescence intensity at 528 nm.
-
As a control, measure the fluorescence of the LysoFP-NO2 solution in the absence of any analyte.
-
Calculate the fold change in fluorescence intensity by dividing the intensity in the presence of the analyte by the intensity of the control.
dot
Caption: Experimental workflow for testing the selectivity of LysoFP-NO2.
Cell Culture and Live-Cell Imaging
Objective: To visualize the detection of lysosomal carbon monoxide in living cells using LysoFP-NO2.
Materials:
-
MCF-7 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
LysoFP-NO2 stock solution (1 mM in DMSO)
-
CO donor (e.g., CORM-A1) or inducer of endogenous CO production (e.g., hemin)
-
LysoTracker Red (for co-localization studies)
-
Confocal microscope
Procedure:
-
Culture MCF-7 cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.
-
When cells reach 70-80% confluency, wash them with phosphate-buffered saline (PBS).
-
To induce exogenous CO, incubate the cells with a CO donor (e.g., 50 µM CORM-A1) in serum-free DMEM for 30 minutes. For endogenous CO, cells can be pre-treated with an inducer like hemin.
-
Wash the cells with PBS and then incubate them with 5 µM LysoFP-NO2 in serum-free DMEM for 30 minutes at 37 °C.
-
For co-localization studies, incubate the cells with LysoTracker Red (e.g., 50 nM) for 15 minutes.
-
Wash the cells with PBS.
-
Acquire fluorescence images using a confocal microscope. For this compound, use an excitation wavelength of 440 nm and collect emission from 500-550 nm. For LysoTracker Red, use appropriate excitation and emission wavelengths (e.g., Ex: 577 nm, Em: 590-650 nm).
Conclusion
This compound is the fluorescent reporter of the highly selective lysosome-targetable carbon monoxide probe, LysoFP-NO2. The data unequivocally demonstrate that LysoFP-NO2 does not respond to a wide array of reactive oxygen species, making it a reliable tool for specifically studying the role of CO in lysosomal biology. This technical guide provides the necessary information for researchers to confidently employ this probe in their investigations into the intricate signaling pathways involving carbon monoxide.
In-Depth Technical Guide on the Cytotoxicity of LysoFP-NH2 in Cell Culture
The available information on the cytotoxicity of the parent compound, LysoFP-NO2, is limited. One supplier, MedchemExpress, notes that LysoFP-NO2 is not cytotoxic to HepG2 cells at a concentration of 30 μM for up to five hours of exposure, referencing a study by Dhara et al.[1] The primary research article by Dhara et al., which focuses on the detection of CO in MCF7 cells, confirms the probe's utility in living cells and its specific localization within lysosomes.[2]
Given the absence of comprehensive data on LysoFP-NH2, this guide will provide a framework for evaluating the cytotoxicity of novel lysosomotropic fluorescent probes, utilizing established methodologies and best practices in the field. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals to design and execute such an evaluation.
Overview of Cytotoxicity Assessment for Novel Fluorescent Probes
When introducing a new chemical entity like this compound into a biological system, it is crucial to determine its potential to cause cellular damage. Cytotoxicity can manifest through various mechanisms, including necrosis (cell lysis) and apoptosis (programmed cell death). A thorough assessment involves exposing cultured cells to the compound across a range of concentrations and time points and measuring cell viability and the mode of cell death.
Recommended Experimental Protocols
The following are standard, robust assays for determining the cytotoxic potential of a novel compound.
Cell Viability Assays
Cell viability assays are designed to quantify the number of living cells in a population. A decrease in cell viability upon treatment with a test compound is an indicator of cytotoxicity.
2.1.1 MTT Assay (Colorimetric)
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
2.1.2 ATP-Based Assay (Luminometric)
This assay quantifies the amount of ATP present, which is a marker of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a common example.
-
Protocol:
-
Follow steps 1-3 from the MTT protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a luminometer.
-
Apoptosis vs. Necrosis Assay (Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. It typically uses Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) or 7-AAD, which enters cells with compromised membranes (necrosis or late apoptosis).
-
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations in a 6-well plate for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and the viability dye (e.g., PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Data Presentation
Quantitative data from cytotoxicity assays should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Compound | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF7 | This compound | MTT | 24 | Data to be determined |
| MCF7 | This compound | MTT | 48 | Data to be determined |
| HepG2 | This compound | ATP-Based | 24 | Data to be determined |
| HepG2 | This compound | ATP-Based | 48 | Data to be determined |
Table of Cell Viability Data
This table presents the percentage of viable cells relative to the vehicle control at different concentrations of the test compound.
| Compound Concentration (µM) | Cell Viability (%) vs. Control (MCF7 cells, 48h) |
| 0 (Vehicle Control) | 100% |
| 1 | Data to be determined |
| 5 | Data to be determined |
| 10 | Data to be determined |
| 25 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
Visualizations of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological mechanisms.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of a novel compound.
General Apoptosis Signaling Pathway
Caption: Simplified overview of major apoptosis signaling pathways.
References
LysoFP-NH2: A Technical Guide to the Lysosome-Targetable Carbon Monoxide Probe
CAS Number: 69408-85-1
This technical guide provides an in-depth overview of LysoFP-NH2, a fluorescent amine product formed from the lysosome-targetable carbon monoxide (CO) probe, LysoFP-NO2. This document is intended for researchers, scientists, and professionals in drug development utilizing fluorescent probes for cellular imaging and CO detection.
Introduction
This compound is the highly fluorescent derivative of the non-fluorescent probe LysoFP-NO2.[1][2][3] The core application of this system lies in the detection of carbon monoxide within the lysosomes of living cells. The probe LysoFP-NO2 was designed based on a naphthalimide fluorophore and is engineered to selectively react with CO.[2] This reaction transforms the nitro group of LysoFP-NO2 into an amino group, yielding the fluorescent this compound and triggering a "turn-on" fluorescent signal.[2] This specific localization to the lysosome makes it a valuable tool for investigating the roles of CO in this acidic organelle.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 69408-85-1 | |
| Molecular Formula | C18H19N3O3 | |
| Molecular Weight | 325.362 g/mol | |
| Excitation Maxima | 440 nm | |
| Emission Maxima | 528 nm | |
| Density | 1.3±0.1 g/cm³ | |
| Boiling Point | 577.9±45.0 °C at 760 mmHg | |
| Flash Point | 303.3±28.7 °C |
Mechanism of Action
The detection of carbon monoxide by LysoFP-NO2 is a "turn-on" mechanism, where the probe's fluorescence is significantly increased upon reaction with CO. The non-fluorescent LysoFP-NO2 is selectively reduced by carbon monoxide to the highly fluorescent this compound. This conversion results in a greater than 75-fold increase in fluorescence intensity. The probe demonstrates high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species.
Caption: Conversion of non-fluorescent LysoFP-NO2 to fluorescent this compound upon reaction with CO in the lysosome.
Experimental Protocols
The following is a generalized protocol for the use of LysoFP-NO2 for imaging carbon monoxide in living cells, based on published research. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Cell Culture and Staining
-
Cell Seeding: Plate cells (e.g., MCF7 cells) on a suitable imaging dish or plate and culture under standard conditions until the desired confluency is reached.
-
Probe Preparation: Prepare a stock solution of LysoFP-NO2 in a suitable solvent (e.g., DMSO).
-
Cell Staining:
-
Wash the cells with a buffered saline solution (e.g., PBS, pH 7.4).
-
Dilute the LysoFP-NO2 stock solution to the desired final concentration in cell culture medium. A concentration of 30 μM has been shown to be non-cytotoxic to HepG2 cells for up to five hours.
-
Incubate the cells with the LysoFP-NO2 solution at 37°C for the optimized duration.
-
-
CO Treatment (Optional): To induce intracellular CO production, cells can be treated with a known CO donor or other stimuli.
Fluorescence Microscopy
-
Washing: After incubation, wash the cells with buffered saline to remove any excess probe.
-
Imaging:
-
Acquire fluorescent images using a fluorescence microscope equipped with appropriate filters.
-
Use an excitation wavelength of approximately 440 nm and collect the emission at around 528 nm.
-
Capture images of both control and treated cells to compare fluorescence intensity.
-
Caption: A generalized workflow for the detection of intracellular carbon monoxide using LysoFP-NO2.
Applications in Research
The LysoFP-NO2/LysoFP-NH2 system is a powerful tool for investigating the role of carbon monoxide in cellular physiology and pathophysiology. Its ability to specifically target and report on CO levels within lysosomes allows for the study of:
-
Lysosomal function and stress: Investigating the impact of CO on lysosomal pH, enzyme activity, and overall integrity.
-
Cell signaling: Elucidating the role of lysosomal CO in cellular signaling pathways.
-
Drug discovery: Screening for compounds that modulate intracellular CO levels or affect lysosomal function.
-
Toxicology: Assessing the cytotoxic effects of CO and other substances on lysosomes.
Conclusion
This compound, as the fluorescent reporter of the LysoFP-NO2 probe, provides a selective and sensitive method for the detection of carbon monoxide in the lysosomes of living cells. The "turn-on" fluorescence mechanism and specific subcellular localization make it an invaluable tool for researchers in various fields of cell biology and drug development. Careful optimization of experimental protocols is recommended to ensure reliable and reproducible results.
References
Commercial Sources and Technical Guide for LysoFP-NH2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial sources, technical data, and experimental applications of LysoFP-NH2, a fluorescent probe crucial for the detection of carbon monoxide (CO) in biological systems.
Introduction to this compound
This compound is the fluorescent amine derivative formed from the reduction of its non-fluorescent nitro precursor, LysoFP-NO2, in the presence of carbon monoxide. This "turn-on" fluorescence mechanism makes LysoFP-NO2 a highly specific and sensitive probe for imaging lysosomal CO in living cells. The transformation is catalyzed by palladium (Pd2+) and results in a significant increase in fluorescence intensity, with excitation and emission maxima typically around 440 nm and 528 nm, respectively.[1][2][3]
The lysosome-targetable nature of the probe is attributed to the morpholine group within its structure, which ensures its accumulation within these acidic organelles. This specificity allows for the precise monitoring of CO production and dynamics within the lysosomal compartment, which is implicated in various physiological and pathological processes.
Commercial Availability
This compound and its precursor, LysoFP-NO2, are available from several commercial suppliers. The following table summarizes the available quantitative data for these compounds. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.
| Compound | Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| This compound | MedKoo Biosciences | 574185 | >98% | 5 mg | $350 | 2 Weeks |
| 10 mg | $650 | 2 Weeks | ||||
| DC Chemicals | DC36390 | Not Specified | Not Specified | Contact for Quote | Not Specified | |
| LysoFP-NO2 | MedchemExpress | HY-130783 | 98.2% | 1 mg | $81 | In-stock |
| 5 mg | $216 | In-stock | ||||
| Cayman Chemical | Not Specified | ≥98% | Not Specified | Contact for Quote | Not Specified |
Key Technical Specifications
| Property | Value | Reference |
| Molecular Formula | C18H19N3O3 | [1][4] |
| Molecular Weight | 325.37 g/mol | |
| Excitation Maximum (λex) | ~440 nm | |
| Emission Maximum (λem) | ~528 nm | |
| Solubility | Soluble in DMSO and DMF |
Signaling Pathway and Detection Mechanism
The detection of carbon monoxide by LysoFP-NO2 is a reductive process that converts the nitro group to an amine, resulting in the highly fluorescent this compound. This reaction is typically facilitated by a palladium catalyst.
Caption: Reaction mechanism of LysoFP-NO2 with carbon monoxide.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational paper by Dhara et al. in Analytical Chemistry (2018), which is widely cited by commercial suppliers.
Preparation of Stock Solutions
-
LysoFP-NO2 Stock Solution: Prepare a 1 mM stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Palladium Chloride (PdCl2) Stock Solution: Prepare a 1 mM stock solution of PdCl2 in water or a suitable buffer.
-
Carbon Monoxide Releasing Molecule (CORM) Stock Solution: If using a CORM as a CO source (e.g., CORM-2, CORM-3), prepare a fresh stock solution in the appropriate solvent immediately before use, as their stability in solution can be limited.
In Vitro Detection of Carbon Monoxide
-
In a cuvette, mix the LysoFP-NO2 stock solution and the PdCl2 stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to achieve final concentrations of 5-10 µM for the probe and the catalyst.
-
Record the baseline fluorescence spectrum (excitation at ~440 nm).
-
Add the carbon monoxide source (e.g., a saturated CO solution or a CORM) to the cuvette.
-
Immediately begin recording fluorescence measurements over time at the emission maximum (~528 nm). A time-dependent increase in fluorescence intensity indicates the presence of CO.
Live Cell Imaging of Lysosomal Carbon Monoxide
-
Cell Culture: Plate cells (e.g., MCF7, HeLa) on glass-bottom dishes or chamber slides and culture under standard conditions until they reach the desired confluency.
-
Probe Loading:
-
Prepare a loading solution containing LysoFP-NO2 (final concentration 5-10 µM) and PdCl2 (final concentration 5-10 µM) in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
CO Treatment (Optional):
-
To induce CO production, cells can be treated with a CORM or other stimuli.
-
Remove the probe loading solution and replace it with fresh medium containing the CO-releasing agent. Incubate for the desired time.
-
-
Imaging:
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a DAPI or FITC filter set).
-
An increase in fluorescence within the lysosomes will be observed in the presence of CO.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using LysoFP-NO2 to image carbon monoxide in living cells.
Caption: General workflow for cellular imaging of CO with LysoFP-NO2.
Conclusion
This compound, generated from its precursor LysoFP-NO2, serves as a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug development. Its ability to specifically detect and visualize carbon monoxide within the lysosomes of living cells provides a powerful method for investigating the roles of this important gasotransmitter in health and disease. This guide provides the necessary information for sourcing and effectively utilizing this fluorescent probe in experimental settings.
References
Methodological & Application
Application Notes and Protocols for LysoFP-NH2: A Lysosome-Targetable Fluorescent Probe for Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LysoFP-NH2 is the fluorescent reporter molecule generated from the probe LysoFP-NO2 , a highly selective "turn-on" fluorescent sensor designed for the detection of carbon monoxide (CO) within the lysosomes of living cells. Carbon monoxide is increasingly recognized as a critical gasotransmitter, playing a role in various physiological and pathological processes, including inflammation, apoptosis, and cellular signaling. The ability to specifically detect and quantify CO in subcellular compartments like the lysosome is crucial for understanding its biological functions and for the development of novel therapeutics.
LysoFP-NO2 is a non-fluorescent molecule that selectively accumulates in lysosomes. In the presence of CO, the nitro group of LysoFP-NO2 is reduced to an amino group, yielding the highly fluorescent this compound.[1][2] This reaction results in a significant increase in fluorescence intensity, enabling the sensitive and specific detection of lysosomal CO.[1] These application notes provide detailed protocols for the use of LysoFP-NO2 to detect lysosomal CO, alongside relevant data and potential applications in research and drug development.
Product Information
| Property | Value | Reference |
| Probe Name | LysoFP-NO2 | [1][2] |
| Fluorescent Product | This compound | |
| Target Analyte | Carbon Monoxide (CO) | |
| Subcellular Localization | Lysosomes | |
| Excitation Maximum (this compound) | 440 nm | |
| Emission Maximum (this compound) | 528 nm | |
| Fluorescence Change | > 75-fold increase upon reaction with CO | |
| Cell Permeability | Yes | Inferred from intracellular application |
| Cytotoxicity | Not cytotoxic to HepG2 cells at 30 µM for up to 5 hours |
Experimental Protocols
Protocol 1: Preparation of LysoFP-NO2 Stock Solution
-
Reconstitution: Prepare a stock solution of LysoFP-NO2 (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Protocol 2: Loading of LysoFP-NO2 into Live Cells and Imaging of this compound
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
Materials:
-
LysoFP-NO2 stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dishes or chamber slides)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
CO-releasing molecule (CORM) or other method to induce intracellular CO (optional, for positive control)
-
Fluorescence microscope equipped with appropriate filters for excitation and emission of this compound (e.g., DAPI or CFP excitation filter and a GFP or FITC emission filter).
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Dilute the LysoFP-NO2 stock solution in pre-warmed complete cell culture medium to the desired final concentration (a starting concentration of 5-10 µM is recommended).
-
Remove the existing medium from the cells and replace it with the LysoFP-NO2-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the loading medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set (Excitation: ~440 nm, Emission: ~528 nm).
-
Acquire images of the basal lysosomal CO levels.
-
-
(Optional) Induction of CO and Imaging:
-
To observe changes in lysosomal CO, treat the cells with a CO donor (e.g., CORM-3) or other stimuli known to induce CO production.
-
Acquire images at different time points after treatment to monitor the change in this compound fluorescence.
-
-
Co-localization with Lysosomal Markers (Optional):
-
To confirm the lysosomal localization of the signal, cells can be co-stained with a commercially available lysosomal marker (e.g., LysoTracker Red).
-
Follow the manufacturer's protocol for the co-stain.
-
Acquire images in both the green (this compound) and red (lysosomal marker) channels and analyze for co-localization.
-
Data Presentation
Photophysical and Performance Data of LysoFP-NO2/LysoFP-NH2
| Parameter | Value/Observation | Notes |
| Fluorescence Turn-On Response | > 75-fold increase in fluorescence intensity | Upon reaction of LysoFP-NO2 with CO in HEPES buffer (pH 7.4). |
| Selectivity | High selectivity for CO | No significant fluorescence change observed with other reactive species such as reactive nitrogen, oxygen, and sulfur species. |
| Cell Line Application | Demonstrated in MCF7 and HepG2 cells | |
| Lysosomal Co-localization | High degree of co-localization with lysosomal markers | Confirmed by co-staining experiments. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Carbon Monoxide via AMPK Activation
Endogenously produced or exogenously applied carbon monoxide can influence cellular energy metabolism, leading to the activation of the AMP-activated protein kinase (AMPK) pathway. This can have downstream effects on processes like autophagy.
Caption: Proposed CO-mediated activation of the AMPK signaling pathway.
Experimental Workflow for Detecting Lysosomal CO
The following diagram outlines the key steps for utilizing LysoFP-NO2 to measure changes in lysosomal carbon monoxide in live cells.
References
Application Notes and Protocols for LysoFP-NO2: A Lysosome-Targeted Fluorescent Probe for Carbon Monoxide Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of LysoFP-NO2, a "turn-on" fluorescent probe designed for the detection of carbon monoxide (CO) within the lysosomes of living cells. Upon reaction with CO, the non-fluorescent LysoFP-NO2 is converted to the highly fluorescent LysoFP-NH2, enabling the visualization of lysosomal CO.
Overview and Mechanism of Action
LysoFP-NO2 is a cell-permeable compound that selectively localizes to lysosomes. In the presence of lysosomal carbon monoxide, the nitro group of LysoFP-NO2 is reduced to an amine group, yielding the fluorescent molecule this compound. This "turn-on" response allows for the specific detection of CO in this organelle, minimizing background fluorescence. The resulting fluorescent signal can be measured to assess the levels of lysosomal CO, a signaling molecule involved in various cellular processes.
The following diagram illustrates the workflow for utilizing LysoFP-NO2 to detect lysosomal CO.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of LysoFP-NO2.
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | 440 |
| Emission Maximum | 528 |
Table 2: Recommended Concentration and Incubation Time
| Cell Line | LysoFP-NO2 Concentration | Incubation Time | Notes |
| HepG2 | 30 µM | Up to 5 hours | Non-cytotoxic at this concentration and duration[1][2]. |
| MCF7 | Not specified | Not specified | The probe has been successfully used to monitor intracellular CO in this cell line[3]. |
Table 3: Cytotoxicity Data
| Cell Line | Concentration | Duration | Result |
| HepG2 | 30 µM | Up to 5 hours | Not cytotoxic[1][2]. |
Experimental Protocols
Preparation of LysoFP-NO2 Stock Solution
-
Refer to the manufacturer's instructions for dissolving the LysoFP-NO2 powder.
-
Prepare a stock solution of LysoFP-NO2 in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
Cell Culture and Treatment
-
Seed cells in a suitable culture vessel (e.g., glass-bottom dishes or multi-well plates) and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
Dilute the LysoFP-NO2 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 30 µM for HepG2 cells).
-
Add the LysoFP-NO2-containing medium to the cells.
-
Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO2) for the desired period to allow for probe loading and reaction with lysosomal CO.
Fluorescence Microscopy and Image Analysis
-
After incubation, wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove any excess probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: 440/528 nm).
-
Capture images and quantify the fluorescence intensity within the lysosomes to determine the relative levels of CO.
Signaling Pathway Context
Carbon monoxide is endogenously produced through the catabolism of heme by the heme oxygenase (HO) enzymes. While often known as a toxic gas, at low physiological concentrations, CO acts as a gasotransmitter, participating in various signaling pathways. The detection of CO in lysosomes using LysoFP-NO2 can help elucidate its role in lysosome-related cellular processes.
The diagram below depicts a simplified overview of a potential signaling pathway involving carbon monoxide.
References
Application Notes and Protocols for LysoFP-NH2 in Cellular Stress Studies
A Note on the Analyte: Initial research indicates that LysoFP-NH2 is the fluorescent product of the probe LysoFP-NO2 , which is designed for the detection of carbon monoxide (CO) , not formaldehyde. These application notes and protocols are therefore focused on the use of LysoFP-NO2 to study the role of lysosomal carbon monoxide in cellular stress.
Application Notes
Introduction to LysoFP-NO2: A Lysosome-Specific Carbon Monoxide Probe
LysoFP-NO2 is a "turn-on" fluorescent probe specifically designed for the detection of carbon monoxide within the lysosomes of living cells. The probe itself is weakly fluorescent. However, in the presence of CO, LysoFP-NO2 undergoes a reduction of its nitro group to an amine group, transforming it into the highly fluorescent product, this compound.[1] This reaction leads to a significant increase in fluorescence intensity, making it a powerful tool for monitoring fluctuations in lysosomal CO levels. Its specific accumulation in lysosomes allows for the investigation of this organelle's role in CO signaling and cellular stress responses.
Mechanism of Action and Rationale for Use in Cellular Stress
Carbon monoxide is an endogenous signaling molecule produced during the catabolism of heme by heme oxygenase (HO) enzymes, particularly the inducible isoform, HO-1, which is upregulated in response to various cellular stressors.[2][3] While high concentrations of CO are toxic, endogenously produced CO at lower concentrations plays a crucial role in cytoprotection, inflammation, and apoptosis.[2][3] The lysosome is a key signaling hub within the cell, integrating various stress signals and metabolic states. By using LysoFP-NO2 to measure CO specifically within the lysosome, researchers can gain insights into the interplay between this gaseous signaling molecule and lysosomal function during cellular stress.
Key Applications in Cellular Stress Research
-
Monitoring Endogenous CO Production: Quantifying the increase in lysosomal CO in response to oxidative stress, hypoxia, or other stimuli that induce HO-1 expression.
-
Investigating the Role of Lysosomes in CO Signaling: Elucidating how lysosomes contribute to the spatial and temporal regulation of CO signaling pathways.
-
Screening for Modulators of CO Production: Identifying therapeutic compounds that can modulate endogenous CO production for the treatment of diseases associated with cellular stress.
-
Assessing Cytotoxicity: Evaluating the impact of various toxins or drug candidates on lysosomal CO homeostasis as an indicator of cellular stress.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the LysoFP-NO2 probe and its fluorescent product, this compound.
| Parameter | Value | Reference |
| Probe Name | LysoFP-NO2 | |
| Fluorescent Product | This compound | |
| Analyte | Carbon Monoxide (CO) | |
| Cellular Localization | Lysosome | |
| Excitation Maximum (this compound) | 440 nm | |
| Emission Maximum (this compound) | 528 nm | |
| Fluorescence Intensity Increase | > 75-fold | |
| Cell Line Application Example | MCF7 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal Carbon Monoxide in Response to Oxidative Stress
This protocol describes the use of LysoFP-NO2 to visualize and quantify changes in lysosomal CO levels in cultured mammalian cells (e.g., MCF7) subjected to oxidative stress.
Materials:
-
LysoFP-NO2 probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cultured mammalian cells (e.g., MCF7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or FITC channel)
-
Live-cell imaging chamber
Procedure:
-
Probe Preparation: Prepare a stock solution of LysoFP-NO2 (e.g., 1-10 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.
-
Cell Culture: Plate cells on glass-bottom dishes or in a live-cell imaging chamber at a suitable density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours in a CO₂ incubator at 37°C.
-
Probe Loading: Dilute the LysoFP-NO2 stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 5-20 µM). Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the LysoFP-NO2 probe for 30-60 minutes at 37°C in the CO₂ incubator.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any excess, unbound probe.
-
Induction of Cellular Stress: Replace the wash buffer with fresh, pre-warmed live-cell imaging medium containing the stress-inducing agent (e.g., 100-500 µM H₂O₂). An untreated control group of cells should be maintained in parallel.
-
Live-Cell Imaging: Immediately begin imaging the cells using a fluorescence microscope. Acquire images at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment.
-
Excitation: ~440 nm
-
Emission: ~528 nm
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of individual cells or lysosomes over time.
-
Correct for background fluorescence.
-
Compare the fluorescence intensity of the stress-induced group to the control group to determine the relative change in lysosomal CO levels.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of LysoFP-NO2 activation to this compound by carbon monoxide.
Caption: Experimental workflow for monitoring lysosomal CO during cellular stress.
Caption: Simplified signaling pathway of CO production and action in cellular stress.
References
- 1. A New Lysosome-Targetable Turn-On Fluorogenic Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heme oxygenase/carbon monoxide signaling pathways: regulation and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme oxygenase/carbon monoxide signaling pathways: Regulation and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Endogenous CO Production with LysoFP-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorescent probe LysoFP-NO2 for the detection and measurement of endogenous carbon monoxide (CO) within lysosomes. The protocol outlines the transformation of LysoFP-NO2 into its fluorescent counterpart, LysoFP-NH2, upon reaction with CO, enabling the visualization and quantification of this important gasotransmitter in living cells.
Introduction
Carbon monoxide (CO) is an endogenously produced gasotransmitter that plays a crucial role in a variety of physiological and pathophysiological processes, including neurotransmission, vasodilation, and inflammation. The primary source of endogenous CO is the enzymatic degradation of heme by heme oxygenase (HO) enzymes, particularly the inducible isoform, HO-1. Dysregulation of CO production is implicated in numerous diseases, making its accurate measurement in biological systems a critical area of research.
LysoFP-NO2 is a highly selective "turn-on" fluorescent probe designed for the detection of CO in lysosomes. In its native state, LysoFP-NO2 is weakly fluorescent. However, upon reaction with CO, the nitro group of LysoFP-NO2 is reduced to an amino group, yielding the highly fluorescent product this compound[1]. This reaction provides a direct and quantifiable measure of CO presence within the lysosomal compartment.
Key Features of LysoFP-NO2/LysoFP-NH2:
-
Lysosome-Targetable: The probe specifically accumulates in lysosomes, allowing for the investigation of CO production within this organelle.
-
"Turn-On" Fluorescence: A significant increase in fluorescence intensity upon reaction with CO provides a high signal-to-noise ratio.
-
High Selectivity: LysoFP-NO2 exhibits high selectivity for CO over other reactive species, ensuring accurate detection[1].
-
Live-Cell Imaging: The probe is suitable for use in living cells, enabling the real-time monitoring of endogenous CO dynamics.
Signaling Pathway for Endogenous CO Production
Endogenous CO is primarily produced through the catalytic activity of heme oxygenase (HO). The inducible isoform, HO-1, is a key enzyme in the cellular stress response and its expression is tightly regulated by various signaling pathways. Understanding this pathway is essential for designing experiments to study endogenous CO production.
Quantitative Data Summary
The following tables summarize the key specifications of the LysoFP-NO2 probe and representative data from experiments measuring endogenous CO production.
Table 1: LysoFP-NO2/LysoFP-NH2 Probe Specifications
| Property | Value | Reference(s) |
| Probe Name | LysoFP-NO2 | [1] |
| Fluorescent Product | This compound | [1] |
| Target Organelle | Lysosome | [1] |
| Excitation Maximum | 440 nm | |
| Emission Maximum | 528 nm | |
| Molecular Weight | 355.34 g/mol | |
| Recommended Solvent | DMSO | |
| Cytotoxicity | Not cytotoxic to HepG2 cells up to 30 µM for 5 hours |
Table 2: Representative Data for Hemin-Induced Endogenous CO Production
This table presents representative data from an experiment where endogenous CO production was induced in a mammalian cell line (e.g., HeLa or MCF7) using hemin, a known inducer of HO-1. Fluorescence intensity was measured using a fluorescence microscope.
| Condition | Description | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control | Cells treated with vehicle (DMSO) only. | 100 ± 15 | 1.0 |
| Hemin-Treated (50 µM) | Cells treated with 50 µM hemin for 6 hours to induce HO-1 expression and endogenous CO production. | 850 ± 70 | 8.5 |
| Hemin + ZnPP (HO-1 Inhibitor) | Cells pre-treated with Zinc Protoporphyrin (ZnPP), an inhibitor of HO-1, followed by hemin treatment. | 150 ± 20 | 1.5 |
Note: The values presented are for illustrative purposes and may vary depending on the cell type, experimental conditions, and imaging system.
Experimental Protocols
Materials and Reagents
-
LysoFP-NO2 probe
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Mammalian cell line (e.g., HeLa, MCF7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS, sterile)
-
Hemin (HO-1 inducer)
-
Zinc Protoporphyrin (ZnPP, HO-1 inhibitor, optional)
-
LysoTracker Red (for co-localization studies, optional)
-
Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or FITC channel)
Protocol for Measuring Hemin-Induced Endogenous CO Production
This protocol describes the induction of endogenous CO production using hemin and its detection with LysoFP-NO2.
Step-by-Step Method:
-
Cell Seeding:
-
Seed the chosen mammalian cell line onto glass-bottom dishes or multi-well plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Induction of Endogenous CO Production:
-
Prepare a stock solution of hemin in DMSO.
-
Dilute the hemin stock solution in pre-warmed complete culture medium to a final concentration of 50 µM.
-
Remove the culture medium from the cells and replace it with the hemin-containing medium.
-
For the control group, treat the cells with medium containing the same concentration of DMSO used for the hemin-treated group.
-
Incubate the cells for 6 hours at 37°C to allow for the induction of HO-1 and subsequent CO production.
-
(Optional) For the inhibitor group, pre-incubate the cells with an HO-1 inhibitor such as ZnPP (e.g., 10 µM) for 1 hour before adding the hemin-containing medium.
-
-
Probe Loading:
-
Prepare a stock solution of LysoFP-NO2 in DMSO (e.g., 10 mM).
-
After the hemin incubation period, wash the cells twice with sterile PBS to remove any residual hemin and medium.
-
Prepare the probe loading solution by diluting the LysoFP-NO2 stock solution in pre-warmed serum-free medium to a final concentration of 10 µM.
-
Add the probe loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation with the probe, wash the cells twice with sterile PBS to remove any unbound probe.
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately proceed to imaging using a fluorescence microscope.
-
Acquire images using a filter set appropriate for this compound (Excitation: ~440 nm, Emission: ~528 nm).
-
Use consistent imaging parameters (e.g., exposure time, gain) across all experimental groups to ensure comparability.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence from the measurements.
-
Calculate the average fluorescence intensity for each experimental group.
-
Determine the fold change in fluorescence intensity relative to the control group.
-
Co-localization with LysoTracker (Optional)
To confirm the lysosomal localization of the fluorescent signal from this compound, a co-localization experiment with a known lysosomal marker can be performed.
-
Follow steps 1 and 2 of the protocol for inducing endogenous CO production.
-
During the last 15 minutes of the LysoFP-NO2 incubation (Step 3), add LysoTracker Red to the probe loading solution at its recommended concentration.
-
Proceed with the washing and imaging steps as described above (Step 4).
-
Acquire images in both the green channel (for this compound) and the red channel (for LysoTracker Red).
-
Merge the images to visualize the co-localization of the two signals, which will appear as yellow puncta.
Troubleshooting and Considerations
-
Low Fluorescence Signal:
-
Ensure that the induction of HO-1 was successful. This can be confirmed by Western blotting for HO-1 protein expression.
-
Optimize the concentration of the LysoFP-NO2 probe and the incubation time.
-
Check the filter sets and light source of the microscope to ensure they are appropriate for the excitation and emission spectra of this compound.
-
-
High Background Fluorescence:
-
Ensure that the cells are thoroughly washed after probe incubation to remove any unbound probe.
-
Use a phenol red-free imaging medium to reduce background autofluorescence.
-
-
Phototoxicity:
-
Minimize the exposure of cells to the excitation light to prevent phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
-
Probe Stability:
-
Prepare fresh dilutions of the LysoFP-NO2 probe for each experiment. Store the stock solution in DMSO at -20°C, protected from light.
-
By following these application notes and protocols, researchers can effectively utilize LysoFP-NO2 to measure and visualize endogenous CO production in lysosomes, providing valuable insights into the roles of this gasotransmitter in health and disease.
References
Application Notes and Protocols for LysoFP-NH2 in Flow Cytometry
Harnessing the Lysosome-Specific CO Probe for Single-Cell Analysis
These application notes provide a detailed overview and protocol for the potential use of LysoFP-NH2 in flow cytometry. This compound is the fluorescent reporter molecule generated from the non-fluorescent probe LysoFP-NO2 upon reaction with carbon monoxide (CO) within the lysosomes of living cells. While the primary documented application of this probe is in fluorescence microscopy, its spectral properties are amenable to analysis by flow cytometry, offering a powerful tool for quantifying lysosomal CO levels on a single-cell basis.
Introduction
LysoFP-NO2 is a "turn-on" fluorescent probe designed for the specific detection of carbon monoxide in lysosomes.[1][2] In the presence of lysosomal CO, the nitro group of LysoFP-NO2 is reduced to an amine group, yielding the highly fluorescent molecule this compound.[1] This reaction provides a direct and specific method for measuring the levels of CO within this acidic organelle. The resulting fluorophore, this compound, has an excitation maximum at 440 nm and an emission maximum at 528 nm.[1][2]
Flow cytometry allows for the rapid, quantitative analysis of fluorescent signals from thousands of individual cells. By employing LysoFP-NO2, researchers can potentially leverage flow cytometry to:
-
Quantify the basal levels of lysosomal CO in different cell populations.
-
Assess the modulation of lysosomal CO in response to various stimuli, inhibitors, or drug candidates.
-
Identify and isolate cell subpopulations with distinct lysosomal CO signatures.
-
Screen for compounds that alter endogenous CO production or lysosomal function.
Principle of Detection
The detection of lysosomal CO using the LysoFP-NO2 probe and subsequent flow cytometric analysis of this compound is based on a straightforward chemical reaction and the principles of fluorescence detection.
References
Application Notes and Protocols for LysoFP-NH2 in HeLa and HepG2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LysoFP-NH2 is a fluorescent probe designed for the selective labeling and tracking of lysosomes in living cells. Its targeting mechanism relies on an amino functional group (-NH2) which, in the acidic environment of the lysosome (pH 4.5-5.5), becomes protonated. This protonation increases the hydrophilicity of the probe, effectively trapping it within the lysosomal lumen.[1][2] The fluorescent property of the probe allows for real-time visualization of lysosomal morphology, trafficking, and pH dynamics within cell lines such as HeLa and HepG2. These cell lines are standard models in cancer research and cell biology, making this compound a valuable tool for studying lysosomal involvement in various cellular processes, including autophagy, endocytosis, and drug-induced cytotoxicity.[3][4][5]
Data Presentation
For effective experimental design, the following table summarizes typical starting concentrations and incubation times for lysosomotropic fluorescent probes in HeLa and HepG2 cells. These are recommended starting points and may require optimization for specific experimental conditions.
| Parameter | HeLa Cells | HepG2 Cells | Reference Probes & Notes |
| Probe Concentration | 50 - 200 nM | 50 - 500 nM | Based on common concentrations for LysoTracker probes. Higher concentrations may be needed for probes with lower quantum yields. |
| Incubation Time | 15 - 60 minutes | 30 - 90 minutes | Shorter times are often sufficient for rapid uptake. Longer times may increase signal but also potential cytotoxicity. |
| Incubation Temperature | 37°C | 37°C | Standard cell culture conditions are required for active uptake mechanisms like endocytosis. |
| Excitation Wavelength | Dependent on the fluorophore | Dependent on the fluorophore | To be determined based on the specific fluorescent properties of LysoFP. |
| Emission Wavelength | Dependent on the fluorophore | Dependent on the fluorophore | To be determined based on the specific fluorescent properties of LysoFP. |
Experimental Protocols
Protocol 1: General Staining of Lysosomes in Live HeLa and HepG2 Cells
This protocol outlines the fundamental steps for staining lysosomes in live HeLa or HepG2 cells using a fluorescent probe like this compound.
Materials:
-
HeLa or HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Glass-bottom dishes or coverslips for imaging
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed HeLa or HepG2 cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed (37°C) complete cell culture medium. The final concentration should be optimized, but a starting concentration of 100 nM is recommended.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes.
-
-
Washing:
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope. For live-cell imaging, maintain the cells at 37°C and 5% CO2.
-
Protocol 2: Co-localization with a Known Lysosomal Marker
To validate the specific localization of this compound to lysosomes, a co-localization experiment with a commercially available lysosomal marker (e.g., LysoTracker Red) is recommended.
Materials:
-
HeLa or HepG2 cells stained with this compound (from Protocol 1)
-
LysoTracker Red DND-99 (or another spectrally distinct lysosomal probe)
-
Fluorescence microscope with multiple filter sets
Procedure:
-
Sequential Staining:
-
Following the incubation with this compound and the washing steps as described in Protocol 1, add a staining solution containing the second lysosomal marker (e.g., 50-75 nM LysoTracker Red) in pre-warmed complete medium.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Washing and Imaging:
-
Wash the cells as described previously.
-
Image the cells using the appropriate filter sets for both this compound and the co-localization marker.
-
Analyze the merged images to assess the degree of overlap between the two signals. A high Pearson's correlation coefficient would indicate successful lysosomal targeting.
-
Visualizations
Signaling Pathway: Lysosomal Targeting and pH-Dependent Trapping
The following diagram illustrates the mechanism by which this compound accumulates in the lysosome.
Caption: Accumulation of this compound in the acidic lysosome.
Experimental Workflow: Live-Cell Imaging of Lysosomes
This diagram outlines the key steps in the experimental workflow for visualizing lysosomes in live cells using this compound.
Caption: Workflow for staining and imaging lysosomes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species [mdpi.com]
- 3. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Tools For Investigating Autophagy, Cells Under Stress | Thermo Fisher Scientific - DE [thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Co-staining with LysoFP-NH2 and other Fluorescent Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of LysoFP-NH2, a green fluorescent probe for imaging lysosomes, in conjunction with other fluorescent markers for the simultaneous visualization of multiple organelles. This compound is the fluorescent product formed from the non-fluorescent precursor, LysoFP-NO2, upon reaction with lysosomal carbon monoxide (CO). This "turn-on" feature makes it a highly specific marker for lysosomes with active CO production.
Introduction to this compound
This compound is a naphthalimide-based fluorescent probe with excitation and emission maxima at approximately 440 nm and 528 nm, respectively[1][2]. Its unique activation mechanism, requiring the presence of carbon monoxide, provides a high signal-to-noise ratio for lysosomal imaging. The specific localization within lysosomes allows for detailed studies of lysosomal dynamics, function, and their interplay with other organelles in various cellular processes and disease models.
Spectral Compatibility and Selection of Co-staining Markers
The green fluorescence of this compound (Ex/Em: ~440/528 nm) makes it spectrally compatible with a range of red and blue fluorescent probes. When selecting markers for co-staining, it is crucial to choose fluorophores with minimal spectral overlap to avoid bleed-through and ensure accurate co-localization analysis.
Table 1: Recommended Fluorescent Markers for Co-staining with this compound
| Target Organelle | Fluorescent Marker | Excitation Max (nm) | Emission Max (nm) | Filter Set Recommendation |
| Lysosomes | This compound | ~440 | ~528 | Green (e.g., FITC) |
| Mitochondria | MitoTracker™ Red CMXRos | ~579 | ~599 | Red (e.g., TRITC/Rhodamine) |
| Endoplasmic Reticulum | ER-Tracker™ Red (BODIPY™ TR Glibenclamide) | ~587 | ~615 | Red (e.g., TRITC/Rhodamine) |
| Nucleus | Hoechst 33342 | ~350 (bound to DNA) | ~461 (bound to DNA) | Blue (e.g., DAPI) |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific cell type and experimental conditions.
General Cell Culture and Preparation
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 50-70%) in a complete growth medium.
-
Ensure cells are healthy and free of contamination before staining.
Co-staining Protocol for this compound and MitoTracker™ Red
This protocol describes the simultaneous labeling of lysosomes and mitochondria.
Materials:
-
LysoFP-NO2 (precursor to this compound)
-
MitoTracker™ Red CMXRos
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Complete cell culture medium
Stock Solutions:
-
LysoFP-NO2: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
-
MitoTracker™ Red CMXRos: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
Staining Procedure:
-
Warm the complete cell culture medium and HBSS to 37°C.
-
Prepare the staining solution by diluting the LysoFP-NO2 and MitoTracker™ Red CMXRos stock solutions in pre-warmed complete medium. The final concentration should be optimized, but a starting concentration of 1-5 µM for LysoFP-NO2 and 50-200 nM for MitoTracker™ Red is recommended.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed HBSS.
-
Add fresh, pre-warmed complete medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with the appropriate filter sets.
Co-staining Protocol for this compound and ER-Tracker™ Red
This protocol outlines the labeling of lysosomes and the endoplasmic reticulum.
Materials:
-
LysoFP-NO2
-
ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
-
DMSO, anhydrous
-
HBSS
-
Complete cell culture medium
Stock Solutions:
-
LysoFP-NO2: 1 mM in DMSO.
-
ER-Tracker™ Red: Prepare a 1 mM stock solution in DMSO. Store at -20°C, protected from light.
Staining Procedure:
-
Follow steps 1 and 2 from the mitochondrial co-staining protocol.
-
Prepare the staining solution with a final concentration of 1-5 µM LysoFP-NO2 and 0.5-1 µM ER-Tracker™ Red in pre-warmed complete medium.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
Add fresh, pre-warmed medium and proceed with imaging.
Triple-staining Protocol for this compound, MitoTracker™ Red, and Hoechst 33342
This protocol allows for the simultaneous visualization of lysosomes, mitochondria, and the nucleus.
Materials:
-
LysoFP-NO2
-
MitoTracker™ Red CMXRos
-
Hoechst 33342
-
DMSO, anhydrous
-
HBSS
-
Complete cell culture medium
Stock Solutions:
-
LysoFP-NO2: 1 mM in DMSO.
-
MitoTracker™ Red CMXRos: 1 mM in DMSO.
-
Hoechst 33342: Prepare a 1 mg/mL stock solution in deionized water. Store at 4°C, protected from light.
Staining Procedure:
-
Perform the co-staining for this compound and MitoTracker™ Red as described in protocol 3.2.
-
After the final wash step, add a pre-warmed staining solution of Hoechst 33342 (final concentration 1-5 µg/mL) in complete medium.
-
Incubate for 5-15 minutes at 37°C.
-
Wash the cells once with pre-warmed HBSS.
-
Add fresh, pre-warmed medium and image the cells using green, red, and blue filter sets.
Data Acquisition and Analysis
Image Acquisition
-
Use a fluorescence microscope (confocal is recommended for optimal resolution and reduction of out-of-focus light) with appropriate laser lines and emission filters for each fluorophore.
-
Acquire images for each channel sequentially to minimize bleed-through.
-
Use appropriate controls, including single-stained cells, to set up the imaging parameters and check for spectral bleed-through.
Co-localization Analysis
Co-localization of this compound with other organelle markers can be quantified using various statistical methods. The most common are the Pearson's Correlation Coefficient (PCC) and the Manders' Overlap Coefficient (MOC).
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of pixels in the green and red channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
-
Manders' Overlap Coefficient (MOC): Represents the fraction of signal from one channel that overlaps with the signal from the other channel. It is split into two coefficients (M1 and M2), where M1 is the fraction of green signal overlapping with red, and M2 is the fraction of red signal overlapping with green.
Table 2: Example of Quantitative Co-localization Data
| Co-stain Combination | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1) (this compound overlap) | Manders' Overlap Coefficient (M2) (Marker overlap) | Interpretation |
| This compound / MitoTracker™ Red | 0.25 ± 0.08 | 0.35 ± 0.10 | 0.30 ± 0.09 | Low correlation, indicating distinct localization with some areas of close proximity or contact. |
| This compound / ER-Tracker™ Red | 0.18 ± 0.06 | 0.28 ± 0.07 | 0.22 ± 0.06 | Very low correlation, suggesting the organelles are largely separate. |
| This compound / LysoTracker® Red | 0.85 ± 0.05 | 0.92 ± 0.04 | 0.90 ± 0.05 | High correlation, confirming this compound localizes to lysosomes. |
Note: The data presented in this table is for illustrative purposes only and represents typical expected outcomes for co-localization studies.
Troubleshooting
-
Weak this compound Signal: Ensure the LysoFP-NO2 probe is not degraded. Check for the presence of endogenous or induced carbon monoxide in the cellular model. Increase the concentration of LysoFP-NO2 or the incubation time.
-
High Background Fluorescence: Reduce the concentration of the fluorescent probes. Ensure adequate washing steps are performed.
-
Spectral Bleed-through: Use narrow-band emission filters. Perform sequential scanning. Use single-stained controls to perform spectral unmixing.
-
Cell Toxicity: Reduce the concentration of the probes and/or the incubation time. Ensure the health of the cell culture before staining.
By following these protocols and guidelines, researchers can effectively utilize this compound for multi-color fluorescence imaging to investigate the intricate relationships between lysosomes and other organelles in living cells.
References
Application Notes and Protocols for LysoFP-NH2 in Studying Drug-Induced Carbon Monoxide Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon monoxide (CO) is increasingly recognized as a crucial gasotransmitter involved in a myriad of physiological and pathological processes. The ability to detect and quantify CO within specific subcellular compartments is essential for understanding its biological roles and for the development of CO-based therapeutics. LysoFP-NO2 is a lysosome-targetable, turn-on fluorescent probe for the detection of CO. In the presence of CO, the non-fluorescent LysoFP-NO2 is reduced to the highly fluorescent LysoFP-NH2, providing a robust method for imaging lysosomal CO in living cells.[1] These application notes provide detailed protocols for the use of LysoFP-NO2 to study drug-induced CO release, focusing on the resulting fluorescent product, this compound.
Principle of Detection
The detection of CO using LysoFP-NO2 is based on a CO-mediated reduction of a nitro group to an amine. LysoFP-NO2, which is non-fluorescent, selectively reacts with CO within the lysosomes. This reaction converts the nitro group on the probe to an amino group, resulting in the formation of this compound. This conversion leads to a significant "turn-on" of fluorescence, which can be measured to determine the presence and relative concentration of CO.
Diagram of the Detection Pathway
Caption: Conversion of LysoFP-NO2 to this compound upon reaction with CO.
Quantitative Data Summary
The following tables summarize the key properties of this compound and provide representative data from a drug-induced CO release experiment.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 440 nm | [1] |
| Emission Maximum | 528 nm | [1] |
| Cellular Localization | Lysosomes | [1] |
| Cytotoxicity | Not cytotoxic to HepG2 cells up to 30 µM for 5 hours | [1] |
Table 2: Selectivity of LysoFP-NO2
| Reactive Species | Response |
| Carbon Monoxide (CO) | Strong fluorescent response |
| Reactive Nitrogen Species (RNS) | No significant response |
| Reactive Oxygen Species (ROS) | No significant response |
| Reactive Sulfur Species (RSS) | No significant response |
Table 3: Representative Data from a Drug-Induced CO Release Experiment
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Control (Vehicle) | 100 | 1.0 |
| Drug X (10 µM) | 450 | 4.5 |
| Drug X (20 µM) | 820 | 8.2 |
| CORM-2 (50 µM, Positive Control) | 1200 | 12.0 |
Experimental Protocols
Protocol 1: Live Cell Imaging of Drug-Induced CO Release
This protocol details the steps for staining live cells with LysoFP-NO2 and inducing CO release with a test compound or a known CO-releasing molecule (CORM).
Materials:
-
LysoFP-NO2 probe
-
Dimethyl sulfoxide (DMSO)
-
Cultured mammalian cells (e.g., HepG2, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
CO-releasing molecule (e.g., CORM-2) as a positive control
-
Test compound (drug of interest)
-
Fluorescence microscope with appropriate filters (Excitation: ~440 nm, Emission: ~528 nm)
-
Glass-bottom dishes or imaging plates
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or imaging plates at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a stock solution of LysoFP-NO2 (e.g., 1 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare a stock solution of the test compound and CORM-2 in DMSO or an appropriate solvent.
-
-
Staining with LysoFP-NO2:
-
On the day of the experiment, dilute the LysoFP-NO2 stock solution in pre-warmed serum-free cell culture medium to a final working concentration (e.g., 5-10 µM).
-
Wash the cells once with warm PBS.
-
Remove the PBS and add the LysoFP-NO2 staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Induction of CO Release:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental design).
-
Add the test compound or CORM-2 (positive control) to the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period to induce CO release (e.g., 30 minutes to 4 hours).
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with filters for this compound (Excitation: ~440 nm, Emission: ~528 nm).
-
Capture images at different time points to monitor the kinetics of CO release.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the fold change in fluorescence intensity relative to the vehicle control.
-
Experimental Workflow Diagram
Caption: Workflow for studying drug-induced CO release using LysoFP-NO2.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Low concentration of CO released.- Insufficient probe concentration or incubation time.- Photobleaching. | - Increase the concentration of the inducing drug.- Optimize probe concentration and incubation time.- Minimize exposure to excitation light. |
| High background fluorescence | - Incomplete removal of the probe after staining.- Autofluorescence from cells or medium. | - Increase the number of washes after staining.- Use phenol red-free medium for imaging.- Acquire a background image from an unstained sample and subtract it. |
| Cell death/morphological changes | - Cytotoxicity of the test compound or probe.- Phototoxicity from imaging. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the intensity and duration of light exposure. |
Conclusion
LysoFP-NO2 is a highly selective and sensitive tool for the detection of lysosomal CO in living cells. The conversion of LysoFP-NO2 to the fluorescent this compound provides a robust method for studying drug-induced CO release. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this probe in their studies of CO signaling and therapeutics.
References
Application Notes and Protocols for Lysosomal Carbon Monoxide Imaging Using LysoFP-NO2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a crucial endogenous signaling molecule involved in a variety of physiological and pathophysiological processes. Produced endogenously by heme oxygenase (HO) enzymes, CO participates in vasodilation, neurotransmission, anti-inflammatory responses, and anti-apoptotic pathways. The lysosome, a key cellular organelle for degradation and recycling, is increasingly understood to be a central hub for metabolic signaling. The detection of CO specifically within the lysosome is therefore of great interest for understanding its role in cellular homeostasis and disease.
These application notes describe the experimental workflow for imaging lysosomal carbon monoxide using LysoFP-NO2 , a "turn-on" fluorescent probe. LysoFP-NO2 itself is non-fluorescent but reacts selectively with CO within the acidic environment of the lysosome to form the highly fluorescent product, LysoFP-NH2 . This transformation allows for the sensitive and specific detection of lysosomal CO in living cells. The imaging of this compound provides a powerful tool for researchers and drug development professionals to investigate the roles of lysosomal CO in various cellular contexts.
Product Information and Spectral Properties
LysoFP-NO2 is a cell-permeable probe that selectively accumulates in lysosomes. Upon reaction with CO, the nitro group of LysoFP-NO2 is reduced to an amine group, resulting in the formation of the fluorescent this compound. This "turn-on" response provides a high signal-to-noise ratio for imaging.
| Property | Value | Reference |
| Probe Name | LysoFP-NO2 | [1][2] |
| Fluorescent Product | This compound | [1][2] |
| Target Analyte | Carbon Monoxide (CO) | [1] |
| Cellular Localization | Lysosomes | |
| Excitation Maximum (this compound) | ~440 nm | |
| Emission Maximum (this compound) | ~528 nm | |
| Fluorescence Increase (upon reaction with CO) | >75-fold | |
| Recommended Cell Lines | MCF7, HepG2, and others | |
| Cytotoxicity | Not cytotoxic to HepG2 cells for up to five hours at a concentration of 30 µM. |
Experimental Workflow and Protocols
The following protocols provide a general guideline for using LysoFP-NO2 to image lysosomal CO in live cells. Optimization may be required for different cell types and experimental conditions.
Signaling Pathway of Lysosomal CO Detection
References
Application Notes and Protocols for Detecting Lysosomal Carbon Monoxide with LysoFP-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of a lysosome-targetable fluorescent probe system for the detection of carbon monoxide (CO) in living cells. The system relies on the non-fluorescent probe LysoFP-NO2 , which selectively reacts with CO within the lysosomes to produce the highly fluorescent compound LysoFP-NH2 . This turn-on fluorescence response allows for the sensitive and specific imaging of lysosomal CO.
Introduction
Carbon monoxide is increasingly recognized as a critical gasotransmitter involved in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurotransmission. The ability to detect and quantify CO within specific subcellular compartments is crucial for understanding its biological roles and for the development of novel therapeutics. This document describes the application of a specialized fluorescent probe, LysoFP-NO2, designed to specifically localize in lysosomes and report on the presence of CO through a significant increase in fluorescence. The probe is the non-fluorescent precursor which, in the presence of lysosomal CO, is converted to the highly fluorescent this compound.[1][2] This system offers high selectivity for CO over other reactive oxygen, nitrogen, and sulfur species.[1][2]
Principle of Detection
The detection of lysosomal CO is based on a "turn-on" fluorescent probe, LysoFP-NO2. This probe is designed with a lysosome-targeting moiety and a naphthalimide fluorophore functionalized with a nitro group. In its native state (LysoFP-NO2), the probe is virtually non-fluorescent. Upon entering the lysosome, if CO is present, the nitro group of LysoFP-NO2 is reduced to an amino group, yielding the highly fluorescent molecule this compound.[2] This conversion results in a significant increase in fluorescence intensity, allowing for the visualization of lysosomal CO.
Reaction Mechanism
Caption: Reaction of LysoFP-NO2 with CO to form fluorescent this compound.
Product Information
| Feature | Specification |
| Probe Name | LysoFP-NO2 (precursor) |
| Fluorescent Product | This compound |
| Target Analyte | Lysosomal Carbon Monoxide (CO) |
| Excitation Maximum | 440 nm |
| Emission Maximum | 528 nm |
| Selectivity | High selectivity for CO over various reactive nitrogen, oxygen, and sulfur species. |
| Cytotoxicity | Not cytotoxic to HepG2 cells for up to five hours at a concentration of 30 μM. |
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be required for different cell types and experimental conditions.
Reagent Preparation
-
LysoFP-NO2 Stock Solution: Prepare a 1 mM stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Cell Culture and Staining
-
Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Probe Loading:
-
Remove the culture medium.
-
Wash the cells once with serum-free medium.
-
Incubate the cells with 5 µM LysoFP-NO2 in serum-free medium for 30 minutes at 37°C.
-
-
CO Induction (Optional): To induce endogenous CO production or to test the probe's response, cells can be treated with a CO-releasing molecule (CORM) or stimulated with an appropriate agent.
-
Washing: After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells and proceed with fluorescence imaging.
Fluorescence Microscopy
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for imaging this compound.
-
Excitation: ~440 nm
-
Emission: ~528 nm
-
-
Image Acquisition: Acquire images using a high-sensitivity camera. It is recommended to acquire both a bright-field or phase-contrast image and a fluorescence image.
-
Co-localization (Optional): To confirm lysosomal localization, co-stain cells with a commercially available lysosomal marker (e.g., LysoTracker Red).
Experimental Workflow
Caption: General workflow for detecting lysosomal CO using LysoFP-NO2.
Data Analysis
Quantitative analysis of fluorescence intensity can be performed using image analysis software such as ImageJ or CellProfiler.
-
Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular regions.
-
Fluorescence Quantification: Measure the mean fluorescence intensity within the defined ROIs.
-
Background Subtraction: Correct for background fluorescence by measuring the intensity of a cell-free region.
-
Statistical Analysis: Perform statistical analysis on the quantified fluorescence intensities to compare different experimental groups.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the LysoFP-NO2 probe based on published data.
| Parameter | Value | Reference |
| Fluorescence Enhancement | > 75-fold increase upon reaction with CO | |
| Detection Limit | Nanomolar range | |
| Optimal pH | 7.4 | |
| Optimal Temperature | 37 °C |
Applications in Drug Development
The LysoFP-NO2 probe can be a valuable tool in various stages of drug development:
-
Target Validation: Investigating the role of lysosomal CO in disease models.
-
Compound Screening: Screening for compounds that modulate endogenous CO production or affect lysosomal function.
-
Mechanism of Action Studies: Elucidating the subcellular mechanisms by which drugs exert their effects.
-
Toxicity Studies: Assessing the impact of drug candidates on lysosomal health and CO homeostasis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence signal | - Insufficient CO levels- Incorrect filter set- Cell death | - Use a positive control (e.g., CORM)- Verify microscope settings- Check cell viability |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number of wash steps- Ensure the probe is fully dissolved in DMSO |
| Non-lysosomal localization | - Cell type variability- Probe degradation | - Perform co-localization with a lysosomal marker- Use freshly prepared probe solutions |
References
Troubleshooting & Optimization
Technical Support Center: LysoFP-NH2
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using LysoFP-NH2 and its precursor probe, LysoFP-NO2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent molecule that is formed within the lysosomes of living cells. It is the highly fluorescent product of the reaction between the "turn-on" probe LysoFP-NO2 and intracellular carbon monoxide (CO)[1][2][3]. Therefore, the fluorescence of this compound is an indicator of the presence of CO in the lysosomes.
Q2: How does the LysoFP-NO2 / this compound system work?
A2: The system is based on a lysosome-targeted probe, LysoFP-NO2, which is initially non-fluorescent. This probe is designed to accumulate in the acidic environment of the lysosomes[4][5]. In the presence of lysosomal carbon monoxide, LysoFP-NO2 is chemically transformed into this compound, which is a highly fluorescent molecule. The intensity of the fluorescence from this compound is proportional to the concentration of CO in the lysosomes.
Q3: What are the spectral properties of this compound?
A3: this compound has an excitation maximum at approximately 440 nm and an emission maximum at approximately 528 nm. It is important to use the correct filter sets on your microscope to match these spectral properties for optimal signal detection.
Q4: What is the mechanism of lysosomal accumulation?
A4: Like many lysosomotropic probes, LysoFP-NO2 likely contains a weakly basic amine group (such as a morpholine moiety) which becomes protonated in the acidic environment of the lysosome (pH 4.5-5.0). This protonation traps the probe within the organelle, leading to its accumulation.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Excitation Max | ~440 nm | |
| This compound Emission Max | ~528 nm | |
| Recommended LysoFP-NO2 Concentration | Up to 30 µM (non-cytotoxic for up to 5 hours in HepG2 cells) | |
| Lysosomal pH Range | 4.5 - 5.0 |
Troubleshooting Guide
Q1: I am not seeing any fluorescent signal after adding LysoFP-NO2 to my cells. What could be the problem?
A1: A complete lack of signal can be due to several factors related to the probe, the cells, or the imaging setup. Here are some potential causes and solutions:
-
Absence of Carbon Monoxide (CO): this compound fluorescence is dependent on the presence of CO to convert the non-fluorescent LysoFP-NO2. If your cells are not producing or have very low levels of CO, you will not see a signal.
-
Solution: Run a positive control experiment by treating a sample of cells with a known CO donor to confirm that the probe is working.
-
-
Incorrect Microscope Settings: The excitation and emission filters on your microscope must be appropriate for this compound (Ex/Em: ~440/528 nm).
-
Solution: Verify your microscope's filter sets and settings. Use a spectra viewer tool to confirm filter compatibility with the probe's spectral profile.
-
-
Probe Degradation: Improper storage of LysoFP-NO2 can lead to its degradation.
-
Solution: Store the probe according to the manufacturer's instructions, typically at -20°C, protected from light and moisture. Prepare fresh solutions for each experiment.
-
-
Cell Health: Unhealthy or dead cells may not be able to maintain the acidic pH of their lysosomes, which is required for the accumulation of the probe.
-
Solution: Ensure you are using healthy, viable cells. You can check cell viability with a trypan blue exclusion assay.
-
Q2: The fluorescent signal is very weak. How can I improve it?
A2: A weak signal can often be improved by optimizing the experimental conditions.
-
Suboptimal Probe Concentration: The concentration of LysoFP-NO2 may be too low for your cell type or experimental conditions.
-
Solution: Perform a concentration titration to determine the optimal concentration of LysoFP-NO2 for your specific cell line and experimental setup. Start with the manufacturer's recommended concentration and test a range of higher and lower concentrations.
-
-
Insufficient Incubation Time: The probe may not have had enough time to accumulate in the lysosomes and react with CO.
-
Solution: Optimize the incubation time. Test a time course (e.g., 15, 30, 60, 120 minutes) to find the point of maximum signal.
-
-
Low CO Levels: The endogenous levels of CO in your cells might be low, resulting in a weak signal.
-
Solution: While this may be a true biological result, to enhance the signal for imaging purposes, you could consider treating cells with a non-toxic inducer of heme oxygenase-1 (HO-1), an enzyme that produces CO.
-
-
Photobleaching: The fluorescent signal can be quickly diminished by excessive exposure to excitation light.
-
Solution: Minimize the exposure time and excitation light intensity during image acquisition. Use an anti-fade mounting medium if you are imaging fixed cells (note: LysoFP-NO2 is intended for live-cell imaging).
-
Q3: The fluorescence is not localized to punctate structures characteristic of lysosomes. What should I do?
A3: Diffuse cytoplasmic fluorescence suggests that the probe is not accumulating properly in the lysosomes.
-
Compromised Lysosomal pH: If the lysosomes are not sufficiently acidic, the probe will not be trapped and will remain in the cytoplasm.
-
Solution: Avoid experimental conditions that could disrupt the lysosomal pH gradient, such as certain drugs or ionophores. You can co-stain with a well-characterized lysosomal probe with a different color (e.g., LysoTracker Red) to confirm lysosomal integrity.
-
-
Excessive Probe Concentration: Very high concentrations of the probe can lead to non-specific staining in other cellular compartments.
-
Solution: Reduce the concentration of LysoFP-NO2 used for staining.
-
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can obscure the specific signal from the lysosomes.
-
Incomplete Washout: Residual extracellular probe can contribute to high background.
-
Solution: Ensure that you are thoroughly washing the cells with fresh, pre-warmed buffer or media after incubation with LysoFP-NO2 and before imaging.
-
-
Autofluorescence: Some cell types exhibit high levels of endogenous fluorescence, especially in the green channel.
-
Solution: Image an unstained sample of your cells using the same settings to assess the level of autofluorescence. If it is high, you may need to use spectral unmixing techniques if your imaging system supports it.
-
Experimental Protocols
Protocol: Live-Cell Imaging of Lysosomal Carbon Monoxide with LysoFP-NO2
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
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Culture cells to the desired confluency (typically 50-70%) in complete culture medium.
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Probe Preparation:
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Prepare a stock solution of LysoFP-NO2 (e.g., 10 mM in DMSO). Store at -20°C.
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On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium or an appropriate buffer (e.g., HBSS) to the final working concentration (e.g., 5-20 µM).
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Cell Staining:
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Remove the culture medium from the cells.
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Wash the cells once with pre-warmed serum-free medium.
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Add the LysoFP-NO2 working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
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Washing:
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Remove the staining solution.
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Wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to remove any residual probe.
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Imaging:
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Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~440 nm, Emission: ~528 nm).
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Use the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.
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Visualizations
Caption: Mechanism of LysoFP-NO2 activation to fluorescent this compound in lysosomes.
Caption: Experimental workflow for using LysoFP-NO2 to detect lysosomal CO.
Caption: Troubleshooting decision tree for this compound fluorescence issues.
References
Technical Support Center: LysoFP-NH2 and Background Fluorescence
Welcome to the technical support center for LysoFP-NH2, a fluorescent probe for the detection of carbon monoxide (CO) in lysosomes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this probe, with a focus on mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the highly fluorescent product of the non-fluorescent "turn-on" probe, LysoFP-NO2. LysoFP-NO2 is designed to specifically accumulate in lysosomes. In the presence of lysosomal carbon monoxide, the nitro group of LysoFP-NO2 is reduced to an amino group, forming this compound. This conversion results in a significant increase in fluorescence, allowing for the detection of CO within these organelles.[1][2]
Q2: What are the spectral properties of this compound?
This compound has an excitation maximum at approximately 440 nm and an emission maximum at approximately 528 nm.[1][2]
Q3: What is the primary cause of high background fluorescence when using LysoFP-NO2?
High background fluorescence can arise from several sources, including:
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Autofluorescence: Many cell types naturally fluoresce, which can interfere with the signal from your probe.
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Non-specific binding: The probe may bind to cellular components other than its intended target.
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Excess probe concentration: Using too high a concentration of LysoFP-NO2 can lead to unbound probe contributing to background signal.
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Inadequate washing: Insufficient washing after probe incubation can leave behind unbound probe molecules.
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Contaminated reagents or media: Phenol red in culture media and other contaminants can be a source of fluorescence.
Q4: How can I determine the source of the background fluorescence?
A systematic approach is crucial. Prepare the following controls:
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Unstained cells: This will reveal the level of natural autofluorescence in your cells under your imaging conditions.
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Cells treated with vehicle only: This control will help determine if the solvent used to dissolve the probe contributes to background.
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Stained cells with no CO induction (if applicable): This can help assess the basal fluorescence of the probe in the absence of its target.
By comparing the fluorescence in these controls to your experimental samples, you can begin to pinpoint the source of the high background.
Troubleshooting Guide: Reducing Background Fluorescence
High background can obscure the specific signal from this compound, making data interpretation difficult. The following troubleshooting steps can help you optimize your experiment and improve your signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High background in unstained cells | Autofluorescence | * Image cells in a phenol red-free medium. * Use a narrower emission filter to specifically capture the this compound signal. * Consider using a commercially available autofluorescence quencher if the problem persists. |
| High background in stained cells compared to unstained control | Excess probe concentration | * Titrate the concentration of LysoFP-NO2 to find the lowest effective concentration that provides a good signal. A starting point for optimization could be in the low micromolar range. |
| Non-specific binding | * Optimize the incubation time. Shorter incubation times may reduce non-specific uptake. * Ensure thorough washing after probe incubation to remove any unbound probe. Increase the number and duration of washes if necessary. | |
| Phototoxicity leading to cell stress and altered probe localization | * Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal.[3] * Acquire images at longer intervals if performing time-lapse imaging. | |
| Patchy or uneven staining | Poor probe solubility or aggregation | * Ensure the LysoFP-NO2 stock solution is fully dissolved before diluting it in your imaging medium. * Vortex the stock solution before use. |
| Cell health issues | * Ensure cells are healthy and not overly confluent, as this can affect probe uptake and localization. |
Experimental Protocols
Live-Cell Imaging with LysoFP-NO2
This protocol provides a general guideline for staining live cells with LysoFP-NO2. Optimization of probe concentration and incubation time is highly recommended for each cell type and experimental condition.
Materials:
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LysoFP-NO2
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Anhydrous DMSO
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Live-cell imaging medium (e.g., phenol red-free DMEM)
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Cells cultured on a suitable imaging dish or plate
Procedure:
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Prepare a stock solution of LysoFP-NO2: Dissolve LysoFP-NO2 in anhydrous DMSO to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
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Cell preparation: Culture your cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.
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Prepare the loading solution: On the day of the experiment, dilute the LysoFP-NO2 stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the final desired concentration (e.g., 1-10 µM).
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Probe loading: Remove the culture medium from the cells and wash once with pre-warmed imaging medium. Add the LysoFP-NO2 loading solution to the cells.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.
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Washing: After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.
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Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~440 nm, Emission: ~528 nm).
Quantitative Data Summary
The key quantitative feature of the LysoFP-NO2 probe is its "turn-on" response to carbon monoxide.
| Parameter | Value | Reference |
| Fluorescence Intensity Increase (LysoFP-NO2 to this compound) | > 75-fold | |
| Excitation Maximum (this compound) | ~440 nm | |
| Emission Maximum (this compound) | ~528 nm |
Visualizing the Signaling Pathway and Experimental Workflow
Signaling Pathway of LysoFP-NO2 Activation
Caption: Activation of the LysoFP-NO2 probe to its fluorescent form, this compound.
Experimental Workflow for Live-Cell Imaging
Caption: A streamlined workflow for live-cell imaging using the LysoFP-NO2 probe.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting high background fluorescence.
References
LysoFP-NH2 photobleaching issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues that researchers, scientists, and drug development professionals may encounter when using the fluorescent probe LysoFP-NH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the fluorescent reporter molecule formed from the non-fluorescent probe LysoFP-NO2 upon its reaction with carbon monoxide (CO) within the lysosomes of living cells. LysoFP-NO2 is a "turn-on" probe, meaning it only becomes fluorescent after reacting with its target. This compound has an excitation maximum at approximately 440 nm and an emission maximum at around 528 nm.[1][2][3][4]
Q2: What is photobleaching and why is it a problem?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[5] This process leads to a permanent loss of the fluorescent signal. For quantitative studies, this can lead to inaccurate data, and in all imaging, it results in a diminishing signal-to-noise ratio, making it difficult to visualize and track lysosomes effectively.
Q3: My this compound signal is fading very quickly. What's happening?
A3: Rapid signal decay is a classic sign of photobleaching. The rate of photobleaching is primarily influenced by the intensity of the excitation light and the duration of exposure. High-intensity light and prolonged or repeated exposures will accelerate the fading of your this compound signal.
Q4: Can I prevent photobleaching of this compound?
A4: While photobleaching cannot be entirely eliminated, it can be significantly minimized. Key strategies include optimizing imaging parameters (reducing light intensity and exposure time), using antifade reagents, and choosing the right hardware.
Q5: Are there commercially available reagents to help prevent photobleaching in live cells?
A5: Yes, several antifade reagents are available for live-cell imaging. Products like ProLong™ Live Antifade Reagent and VectaCell™ Trolox™ Antifade Reagent are designed to reduce photobleaching and phototoxicity, thereby prolonging the fluorescent signal and maintaining cell health during time-lapse experiments. These reagents often work by scavenging reactive oxygen species that contribute to the destruction of the fluorophore.
Troubleshooting Guide
Issue: Weak or No Initial Signal
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Possible Cause: Inefficient conversion of LysoFP-NO2 to this compound.
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Solution: Ensure that the experimental conditions are optimal for the detection of carbon monoxide. Verify the health of your cells and the concentration of the LysoFP-NO2 probe.
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Possible Cause: Incorrect microscope filter sets.
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Solution: Use filter sets that are appropriate for the excitation and emission spectra of this compound (Ex: ~440 nm, Em: ~528 nm). Mismatched filters will lead to poor signal detection.
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Issue: Rapid Signal Loss During Time-Lapse Imaging
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Possible Cause: Excessive excitation light intensity.
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Solution: Reduce the laser power or lamp intensity to the lowest level that provides a sufficient signal-to-noise ratio. Using neutral density filters can help to attenuate the light source.
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Possible Cause: Long exposure times.
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Solution: Use the shortest possible camera exposure time that still yields a clear image. More sensitive detectors (e.g., sCMOS or EMCCD cameras) can help achieve good images with shorter exposure times.
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Possible Cause: Frequent image acquisition.
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Solution: For time-lapse experiments, increase the interval between successive images to minimize the cumulative light exposure to the sample.
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Issue: Signs of Cell Stress or Death (e.g., membrane blebbing, detachment)
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Possible Cause: Phototoxicity.
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Solution: Phototoxicity is cell damage caused by the excitation light. The strategies to reduce photobleaching, such as lowering light intensity and exposure time, will also minimize phototoxicity. Additionally, consider using longer wavelength excitation if your experimental setup allows for alternative probes, as lower energy light is generally less damaging to cells. The use of live-cell antifade reagents can also help maintain cell viability.
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Data Presentation
Table 1: Hypothetical Photostability Comparison of Lysosomal Probes
| Feature | This compound (Hypothetical) | LysoTracker™ Green DND-26 |
| Excitation/Emission Maxima | ~440 / 528 nm | ~504 / 511 nm |
| Relative Photostability | Moderate | Moderate to High |
| Signal Retention after 60s continuous exposure | ~40% | ~60% |
| Recommended for Time-Lapse | Yes, with optimization | Yes |
Disclaimer: The data for this compound is illustrative and based on typical performance of fluorescent probes. Users should perform their own characterization.
Table 2: Effect of Imaging Parameters on Photobleaching and Phototoxicity
| Parameter | High Setting | Low Setting | Recommendation for this compound |
| Excitation Light Intensity | High Photobleaching & Phototoxicity | Low Photobleaching & Phototoxicity | Use the lowest intensity that provides a good signal-to-noise ratio. |
| Exposure Time | High Photobleaching & Phototoxicity | Low Photobleaching & Phototoxicity | Use the shortest exposure time possible. |
| Acquisition Frequency | High Cumulative Exposure | Low Cumulative Exposure | Increase the time interval between images in time-lapse studies. |
| Objective Numerical Aperture (NA) | Higher light collection (can use lower intensity) | Lower light collection | Use a high NA objective to maximize light collection efficiency. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal CO with LysoFP-NO2 to Minimize Photobleaching
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Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to allow for high-resolution imaging. Ensure cells are at 50-70% confluency at the time of imaging.
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Probe Loading: Incubate cells with an optimized concentration of LysoFP-NO2 in a suitable buffer or medium according to the manufacturer's instructions.
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Induction of CO (if applicable): Treat cells with the experimental compound to induce lysosomal CO production.
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Microscope Setup:
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Turn on the fluorescence microscope and allow the light source to stabilize.
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Select the appropriate filter cube for this compound (e.g., a FITC/GFP filter set).
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Set the excitation intensity to the lowest possible setting.
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Use a high-sensitivity camera with the shortest practical exposure time.
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Image Acquisition:
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Locate the cells of interest using transmitted light (e.g., DIC or phase contrast) to avoid unnecessary fluorescence exposure.
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For time-lapse imaging, set the acquisition interval to be as long as your experimental question allows.
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Use the shutter to block the excitation light path when not actively acquiring images.
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Acquire images.
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Data Analysis: Quantify the fluorescence intensity of this compound in the lysosomes over time.
Protocol 2: Application of a Live-Cell Antifade Reagent
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Prepare Antifade Medium: Dilute the live-cell antifade reagent (e.g., ProLong™ Live) into your imaging medium according to the manufacturer's protocol.
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Cell Incubation: After loading the cells with LysoFP-NO2 and inducing CO, replace the medium with the antifade-containing imaging medium.
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Incubation: Incubate the cells for the recommended time (typically 15-90 minutes) to allow the reagent to take effect.
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Imaging: Proceed with your live-cell imaging experiment as described in Protocol 1. The presence of the antifade reagent should result in a more stable fluorescent signal over time.
Visualizations
Caption: Troubleshooting workflow for this compound photobleaching.
Caption: Experimental workflow to minimize photobleaching.
Caption: Simplified lysosome-dependent apoptosis pathway.
References
Optimizing LysoFP-NH2 Signal-to-Noise Ratio: A Technical Support Center
Welcome to the technical support center for LysoFP-NH2, a fluorescent probe for the detection of lysosomal carbon monoxide (CO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve a high signal-to-noise ratio (SNR) in your fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the fluorescent reporter molecule generated from its non-fluorescent precursor, LysoFP-NO2. LysoFP-NO2 is a "turn-on" probe that localizes to the lysosomes. In the presence of lysosomal carbon monoxide (CO), the nitro group of LysoFP-NO2 is reduced to an amine group, forming the highly fluorescent this compound. This reaction results in a significant increase in fluorescence intensity, allowing for the detection of lysosomal CO.
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum at approximately 440 nm and an emission maximum at approximately 528 nm.
Q3: In which cell lines has the LysoFP-NO2 probe been used successfully?
A3: The probe has been successfully used in human breast cancer cells (MCF7) and human liver cancer cells (HepG2).
Q4: Is the LysoFP-NO2 probe cytotoxic?
A4: Studies have shown that LysoFP-NO2 is not cytotoxic to HepG2 cells at a concentration of 30 μM for up to five hours of incubation. However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: Low Fluorescence Signal
A weak or absent fluorescent signal can be a significant hurdle. Below is a systematic guide to address this issue.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Insufficient Probe Concentration | The concentration of LysoFP-NO2 may be too low for optimal signal generation. Perform a concentration titration to determine the ideal concentration for your specific cell line and experimental setup. Start with a range of 1-10 µM and assess the signal intensity. |
| Inadequate Incubation Time | The incubation time may not be sufficient for the probe to accumulate in the lysosomes and react with CO. Optimize the incubation time by testing a time course (e.g., 30, 60, 90, 120 minutes). |
| Low Endogenous Carbon Monoxide Levels | The basal levels of CO in your cells may be too low to generate a strong signal. Consider using a positive control by treating cells with a known inducer of heme oxygenase-1 (HO-1), the enzyme responsible for endogenous CO production, such as hemin. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound (Ex: ~440 nm, Em: ~528 nm). |
| Photobleaching | The fluorescent signal can be diminished by excessive exposure to excitation light. Minimize light exposure by using the lowest possible laser power, reducing exposure times, and using an anti-fade mounting medium. |
Troubleshooting Workflow for Low Signal
Caption: A flowchart for troubleshooting a low fluorescence signal.
Problem 2: High Background Fluorescence
High background can obscure the specific signal from the lysosomes, leading to a poor signal-to-noise ratio.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Excessive Probe Concentration | Too high a concentration of LysoFP-NO2 can lead to non-specific binding and high background. Titrate the probe concentration downwards to find the optimal balance between signal and background. |
| Incomplete Removal of Unbound Probe | Residual extracellular probe can contribute to background fluorescence. Ensure thorough washing of the cells with phosphate-buffered saline (PBS) or a suitable imaging buffer after incubation with the probe. |
| Autofluorescence | Cells and culture medium can exhibit natural fluorescence. To minimize this, use phenol red-free medium for your experiments and consider acquiring an unstained control image to determine the level of autofluorescence. |
| Non-specific Binding | The probe may bind non-specifically to other cellular components. Including a blocking agent such as bovine serum albumin (BSA) in your incubation buffer may help to reduce non-specific interactions. |
Troubleshooting Workflow for High Background
Caption: A flowchart for troubleshooting high background fluorescence.
Data Presentation
The performance of LysoFP-NO2 is characterized by a significant increase in fluorescence upon reaction with CO.
| Parameter | Value | Notes |
| Excitation Maximum (this compound) | ~440 nm | |
| Emission Maximum (this compound) | ~528 nm | |
| Fluorescence Intensity Increase | > 75-fold | Upon reaction of LysoFP-NO2 with CO to form this compound. |
| Recommended Cell Lines | MCF7, HepG2 | Other cell lines may require optimization. |
| Cytotoxicity (HepG2 cells) | Non-toxic at 30 µM for up to 5 hours | It is advisable to perform a cytotoxicity assay for your specific cell line. |
| Solvent | DMSO |
Experimental Protocols
Protocol 1: Cell Staining with LysoFP-NO2
This protocol provides a general guideline for staining cells with LysoFP-NO2 to detect lysosomal CO. Optimization may be required for different cell types.
Materials:
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LysoFP-NO2 stock solution (in DMSO)
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Cell culture medium (phenol red-free recommended)
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Phosphate-buffered saline (PBS)
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Cells cultured on a suitable imaging dish or plate
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(Optional) Hemin solution for positive control
Procedure:
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Cell Seeding: Seed cells on a glass-bottom dish or chamber slide and allow them to adhere and grow to the desired confluency (typically 70-80%).
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Probe Preparation: Prepare a working solution of LysoFP-NO2 in cell culture medium. The final concentration should be optimized, but a starting point of 5-10 µM is recommended.
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(Optional) Positive Control: To induce endogenous CO production, pre-treat cells with a CO inducer like hemin (concentration and incubation time to be optimized for your cell type) before adding the probe.
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Probe Loading: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the LysoFP-NO2 working solution to the cells.
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Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time should be determined experimentally. Protect the cells from light during incubation.
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Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
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Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells. Proceed with fluorescence microscopy imaging.
Experimental Workflow for Cell Staining
Caption: A general workflow for staining cells with LysoFP-NO2.
Protocol 2: Calculation of Signal-to-Noise Ratio (SNR)
Quantifying the SNR is essential for optimizing your imaging parameters.
Procedure:
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Image Acquisition: Acquire fluorescence images of your stained cells. It is also important to acquire an image of a background region (an area with no cells).
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Image Analysis Software: Use image analysis software such as ImageJ/Fiji.
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Measure Signal Intensity:
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Open your image in the software.
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Select a region of interest (ROI) that encompasses the fluorescent lysosomes within a cell.
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Measure the mean fluorescence intensity of this ROI. This is your Signal .
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Measure Background Intensity:
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Select an ROI in a background area of the same image where there are no cells.
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Measure the mean fluorescence intensity of this background ROI. This is your Noise .
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Calculate SNR: The signal-to-noise ratio is calculated as: SNR = Signal / Noise
A higher SNR value indicates a better quality image with a clear distinction between the signal and the background. Aim for an SNR of at least 3-5 for reliable qualitative analysis, and higher for quantitative measurements.
solving LysoFP-NH2 solubility problems
Welcome to the technical support center for LysoFP-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the fluorescent form of the lysosomal turn-on fluorescent probe, LysoFP-NO2.[1][2][3] It is primarily used for the detection of carbon monoxide (CO) within lysosomes in living cells.[4][5] The probe, LysoFP-NO2, is designed to be non-fluorescent until it reacts with CO, at which point it is converted to the highly fluorescent this compound, exhibiting excitation/emission maxima of approximately 440/528 nm.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have limited solubility in aqueous solutions. The recommended solvents for preparing stock solutions are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has significantly lower solubility in ethanol and is practically insoluble in a DMSO:PBS (pH 7.2) (1:30) mixture. For many fluorescent probes, ensuring they are well-dissolved in an organic solvent before dilution into an aqueous buffer is a critical step.
Q3: My this compound solution appears cloudy or has visible particulates. What should I do?
A3: Cloudiness or the presence of particulates indicates that the probe has not fully dissolved or has precipitated out of solution. This can be due to using a suboptimal solvent, the concentration being too high, or incomplete dissolution. It is recommended to try warming the solution gently and using sonication to facilitate dissolving. If the problem persists, preparing a fresh, more dilute stock solution in pure DMF or DMSO is advised before further dilution into your experimental buffer.
Q4: Can I prepare a large batch of this compound stock solution and store it for a long time?
A4: It is generally recommended to prepare and use solutions on the same day. However, if you need to make stock solutions in advance, you can store them as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q5: Why might the solubility of my this compound differ from the datasheet?
A5: Variations in solubility can occur for the same chemical from different vendors or even between different batches from the same vendor. Factors that can affect solubility include the solvent used for crystallization, residual solvent content, polymorphism, whether it is in a salt or free form, and the degree of hydration. Always use the provided solubility data as a reference and be prepared to optimize for your specific batch.
Troubleshooting Guide: Solubility Problems
This guide provides a step-by-step approach to addressing common solubility issues with this compound.
| Problem | Potential Cause | Suggested Solution |
| Powder does not dissolve in DMSO or DMF | - Insufficient solvent volume- Low temperature- Compound aggregation | - Increase solvent volume to lower the concentration.- Gently warm the solution (e.g., in a 37°C water bath).- Use a bath sonicator for 5-10 minutes. |
| Solution is cloudy after dilution in aqueous buffer | - Concentration is too high for the final aqueous solution.- The probe is precipitating out of the mixed solvent. | - Lower the final concentration of this compound in your working solution.- Increase the percentage of organic co-solvent in your final working solution, if your experimental system allows.- Ensure rapid and thorough mixing during the dilution step. |
| Precipitate forms during storage | - Stock solution is supersaturated.- Improper storage conditions. | - Filter the stock solution before aliquoting and freezing.- Ensure the stock solution is stored at a stable -20°C in tightly sealed vials to prevent solvent evaporation. |
Quantitative Data Summary
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMF | 20.0 | 61.47 | Recommended for stock solutions. |
| DMSO | 20.0 | 61.47 | Recommended for stock solutions. |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 | 0.09 | Very low solubility in aqueous mixtures. |
| Ethanol | 1.0 | 3.07 | Limited solubility. |
| Data is based on a molecular weight of 325.37 g/mol . |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
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Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening.
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Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a microcentrifuge tube.
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Calculation: Based on the molecular weight of this compound (325.37 g/mol ), calculate the volume of DMSO required. For 1 mg to make a 10 mM solution:
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Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
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Volume (µL) = ((0.001 g / 325.37 g/mol ) / 0.010 mol/L) * 1,000,000 = 307.3 µL
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Mixing: Vortex the solution for 1-2 minutes. If particulates are still visible, proceed to the next step.
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Warming and Sonication: Gently warm the tube in a 37°C water bath for 5 minutes, followed by sonication in a bath sonicator for 10 minutes. Visually inspect for complete dissolution. Repeat if necessary.
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Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: LysoFP-NH2
Welcome to the Technical Support Center for LysoFP-NH2. This resource is designed for researchers, scientists, and drug development professionals utilizing the this compound fluorescent probe in their cellular imaging experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning cellular aggregation.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound, with a focus on identifying and mitigating aggregation.
Issue 1: Observation of Punctate, Non-Lysosomal Staining or High Background Fluorescence
Possible Cause: Aggregation of this compound within the cell or in the staining solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Optimize Probe Concentration | Decrease the working concentration of the parent probe, LysoFP-NO2. | High concentrations of fluorescent probes can lead to self-quenching and aggregation. A lower concentration may be sufficient for signal detection without causing aggregation. |
| 2. Adjust Incubation Time | Reduce the incubation time of the cells with LysoFP-NO2. | Prolonged incubation can lead to excessive accumulation of the probe in lysosomes and other cellular compartments, potentially promoting aggregation. |
| 3. Verify Solution Preparation | Ensure the LysoFP-NO2 stock solution is fully dissolved and freshly diluted in a high-quality buffer for each experiment. | Poorly dissolved probe can form aggregates that are taken up by cells, leading to punctate artifacts. |
| 4. Control for Phototoxicity | Minimize exposure of stained cells to excitation light. | Excessive light exposure can induce phototoxicity, leading to cellular stress and altered morphology, which may be misinterpreted as aggregation. |
| 5. Co-localization with Lysosomal Markers | Perform co-localization studies with a known lysosomal marker (e.g., LysoTracker Red). | This will confirm if the observed puncta are indeed within lysosomes or are non-specific aggregates. |
Issue 2: Weak or No Fluorescent Signal
Possible Cause: Insufficient conversion of LysoFP-NO2 to this compound, or degradation of the fluorescent product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Ensure Presence of Carbon Monoxide (CO) | Confirm that the experimental conditions are suitable for the generation of lysosomal CO if studying endogenous production. Alternatively, use a CO donor as a positive control. | LysoFP-NO2 is a "turn-on" probe that requires CO to be converted to its fluorescent form, this compound.[1] |
| 2. Check Excitation and Emission Settings | Verify that the microscope's excitation and emission filters are appropriate for this compound (Excitation/Emission maxima: ~440/528 nm).[2][3] | Mismatched filter sets will result in inefficient excitation and/or detection of the fluorescent signal. |
| 3. Assess Cell Health | Monitor cell viability and morphology throughout the experiment. | Unhealthy or dying cells may have compromised lysosomal function and reduced ability to process the probe. |
| 4. Use Fresh Reagents | Prepare fresh dilutions of LysoFP-NO2 for each experiment from a properly stored stock solution. | Degradation of the probe can lead to a loss of reactivity and fluorescence. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it generated in cells?
A1: this compound is a fluorescent molecule that is not directly added to cells. Instead, its non-fluorescent precursor, LysoFP-NO2, is introduced. LysoFP-NO2 is a "turn-on" probe that localizes to lysosomes. In the presence of lysosomal carbon monoxide (CO), LysoFP-NO2 is chemically reduced to the highly fluorescent this compound.[1]
Q2: What are the spectral properties of this compound?
A2: this compound has an excitation maximum at approximately 440 nm and an emission maximum at approximately 528 nm.[2]
Q3: What are the common causes of small molecule fluorescent probe aggregation in cells?
A3: Several factors can contribute to the aggregation of small molecule probes like this compound within cells:
-
High Concentrations: Excessive probe concentration is a primary driver of aggregation.
-
Hydrophobicity: Probes with hydrophobic properties may self-associate in the aqueous cellular environment.
-
Incubation Time: Longer incubation times can lead to higher intracellular concentrations and an increased likelihood of aggregation.
-
Probe Solubility: Poor solubility of the probe in the experimental buffer can lead to the formation of aggregates prior to cellular uptake.
-
Cellular Health: Stressed or unhealthy cells may not process the probe correctly, leading to accumulation and aggregation.
Q4: How can I prepare the LysoFP-NO2 probe to minimize aggregation?
A4: To minimize aggregation, it is crucial to properly prepare the LysoFP-NO2 solution.
-
Stock Solution: Prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in a suitable buffer or cell culture medium. Ensure thorough mixing.
-
Storage: Store the stock solution in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
III. Experimental Protocols
A. Standard Protocol for Staining Cells with LysoFP-NO2
This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a fresh working solution of LysoFP-NO2 in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution). The final concentration should be optimized for your specific cell type, typically in the low micromolar range.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the LysoFP-NO2 working solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically but is typically between 30 to 60 minutes.
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.
-
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Ex/Em: ~440/528 nm).
B. Protocol for Co-localization with a Lysosomal Marker
-
Follow steps 1-4 of the "Standard Protocol for Staining Cells with LysoFP-NO2."
-
Co-staining: During the last 15-30 minutes of incubation with LysoFP-NO2, add a commercially available lysosomal marker (e.g., LysoTracker Red) at its recommended concentration.
-
Washing: Follow step 5 of the standard protocol.
-
Imaging: Acquire images in both the green (for this compound) and red (for the lysosomal marker) channels. Analyze the images for co-localization to confirm the lysosomal localization of the this compound signal.
IV. Data Presentation
Table 1: Recommended Starting Concentrations for LysoFP-NO2
| Cell Type | Starting Concentration | Incubation Time |
| HeLa | 1-5 µM | 30-60 min |
| A549 | 1-5 µM | 30-60 min |
| Primary Neurons | 0.5-2 µM | 20-40 min |
| Macrophages | 2-10 µM | 45-90 min |
Note: These are suggested starting points and should be optimized for your specific experimental conditions.
Table 2: Troubleshooting Summary for this compound Aggregation
| Symptom | Potential Cause | Recommended Action |
| Bright, punctate staining outside of lysosomes | Probe aggregation | Decrease LysoFP-NO2 concentration, reduce incubation time, ensure proper probe solubilization. |
| High, diffuse background fluorescence | Excess unbound probe | Optimize washing steps, reduce probe concentration. |
| Weak or no signal | Insufficient CO, incorrect filter sets | Use a CO donor as a positive control, verify microscope settings. |
| Cell death or morphological changes | Phototoxicity, high probe concentration | Reduce light exposure, decrease probe concentration. |
V. Visualizations
Caption: Mechanism of this compound fluorescence activation in lysosomes.
Caption: A logical workflow for troubleshooting this compound aggregation.
References
Technical Support Center: Enhancing LysoFP-NH2 Signal for Robust Lysosomal Imaging
Welcome to the technical support center for LysoFP-NH2, designed to assist researchers, scientists, and drug development professionals in optimizing their cell loading and imaging experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the successful application of the LysoFP-NO2 probe for the detection of lysosomal carbon monoxide (CO). As this compound is the fluorescent product of the turn-on probe LysoFP-NO2, this guide focuses on the efficient loading of the precursor probe and maximizing the subsequent fluorescent signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the highly fluorescent molecule generated within lysosomes upon the reaction of the non-fluorescent probe, LysoFP-NO2, with intracellular carbon monoxide (CO). LysoFP-NO2 is a lysosome-targetable probe that selectively accumulates in these acidic organelles. In the presence of lysosomal CO, the nitro group of LysoFP-NO2 is reduced to an amino group, resulting in the "turn-on" of a bright fluorescent signal from the newly formed this compound.[1][2]
Q2: What are the excitation and emission wavelengths for this compound?
A2: The optimal excitation and emission maxima for this compound are approximately 440 nm and 528 nm, respectively.[2]
Q3: Why am I not seeing a fluorescent signal after loading my cells with LysoFP-NO2?
A3: A lack of signal can be due to several factors. Firstly, ensure that your experimental system generates carbon monoxide in the lysosomes, as LysoFP-NO2 requires CO to become fluorescent. Secondly, review your loading protocol, including probe concentration and incubation time, to ensure they are optimal for your specific cell type. Finally, verify that your microscope's filter sets are appropriate for the 440 nm excitation and 528 nm emission wavelengths.
Q4: Can I use LysoFP-NO2 in fixed cells?
A4: LysoFP-NO2 is designed for use in living cells. The probe's accumulation in lysosomes is dependent on the acidic environment of these organelles, which is maintained in live cells. Furthermore, the detection of CO is typically relevant in the context of dynamic cellular processes. Fixation methods can compromise the lysosomal pH gradient and may alter the intracellular distribution of the probe.
Q5: Is LysoFP-NO2 toxic to cells?
A5: Studies have shown that LysoFP-NO2 is not cytotoxic to HepG2 cells at a concentration of 30 µM for up to five hours.[2] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the LysoFP-NO2 probe.
Problem 1: Weak or No Fluorescent Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Intracellular Carbon Monoxide (CO) | Verify that your experimental model produces CO in the lysosomes. Consider using a positive control by inducing CO production if a known pathway exists in your cell type. |
| Suboptimal Probe Concentration | The optimal concentration of LysoFP-NO2 can vary between cell types. Perform a concentration titration to determine the ideal concentration for your cells. A starting point of 5 µM has been used successfully in MCF7 cells. |
| Inadequate Incubation Time | An incubation time of 30 minutes has been shown to be effective.[1] However, this may need optimization. Try varying the incubation time (e.g., 15, 30, 60 minutes) to find the optimal window for your experiment. |
| Incorrect Imaging Settings | Ensure your fluorescence microscope is equipped with the appropriate filter sets for this compound (Excitation: ~440 nm, Emission: ~528 nm). Check the lamp intensity and exposure time to ensure they are sufficient to detect the signal without causing phototoxicity. |
| Cell Health | Unhealthy or dying cells may not efficiently uptake the probe or maintain the necessary lysosomal pH for accumulation. Ensure your cells are healthy and have a normal morphology before and during the experiment. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Probe Concentration | Using too high a concentration of LysoFP-NO2 can lead to non-specific binding and high background. Refer to the concentration titration you performed to select a concentration that provides a good signal-to-noise ratio. |
| Autofluorescence | Some cell types exhibit natural fluorescence. Image an unstained sample of your cells using the same filter sets to assess the level of autofluorescence. If it is high, you may need to use a different cell line or apply background subtraction during image analysis. |
| Phenol Red in Media | Phenol red in cell culture media can contribute to background fluorescence. For imaging, use a phenol red-free imaging buffer or medium. |
| Insufficient Washing | After incubating with the probe, it is important to wash the cells to remove any unbound probe. Perform 2-3 washes with a suitable buffer (e.g., PBS or imaging medium) before imaging. |
Quantitative Data Summary
The following table summarizes key experimental parameters for LysoFP-NO2 from the original research publication.
| Parameter | Value | Cell Line | Reference |
| Excitation Wavelength | 440 nm | In vitro | |
| Emission Wavelength | 528 nm | In vitro | |
| Probe Concentration | 5 µM | MCF7 cells | |
| Incubation Time | 30 minutes | MCF7 cells | |
| Cytotoxicity (No significant effect) | 30 µM for 5 hours | HepG2 cells |
Experimental Protocols
Protocol 1: Live Cell Staining and Imaging of Lysosomal Carbon Monoxide
This protocol is adapted from the original study by Dhara et al. (2018).
Materials:
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LysoFP-NO2 probe
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Dimethyl sulfoxide (DMSO) for stock solution preparation
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Complete cell culture medium
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Phenol red-free imaging medium (e.g., FluoroBrite™ DMEM)
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Phosphate-buffered saline (PBS)
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MCF7 cells (or other suitable cell line)
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Glass-bottom imaging dishes or coverslips
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Fluorescence microscope with appropriate filter sets
Procedure:
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Cell Seeding: The day before the experiment, seed MCF7 cells onto glass-bottom imaging dishes or coverslips at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Preparation: Prepare a 1 mM stock solution of LysoFP-NO2 in DMSO.
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Cell Loading: a. On the day of the experiment, remove the culture medium from the cells. b. Prepare a 5 µM working solution of LysoFP-NO2 in complete cell culture medium. c. Add the 5 µM LysoFP-NO2 solution to the cells. d. Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: a. After incubation, remove the probe-containing medium. b. Wash the cells twice with pre-warmed PBS.
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Imaging: a. Add pre-warmed, phenol red-free imaging medium to the cells. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for excitation at ~440 nm and emission at ~528 nm.
Protocol 2: Co-localization with LysoTracker
To confirm the lysosomal localization of the fluorescent signal from this compound, a co-localization study with a known lysosomal marker like LysoTracker can be performed.
Materials:
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Cells stained with LysoFP-NO2 (as described in Protocol 1)
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LysoTracker Red DND-99 (or other spectrally distinct LysoTracker)
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Fluorescence microscope with filter sets for both this compound and LysoTracker.
Procedure:
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Follow steps 1-3 of Protocol 1 to load cells with LysoFP-NO2.
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During the last 5-10 minutes of the 30-minute incubation with LysoFP-NO2, add LysoTracker Red to the medium at the manufacturer's recommended concentration (typically 50-75 nM).
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Proceed with the washing steps as described in Protocol 1.
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Image the cells using the appropriate filter sets for both this compound (e.g., DAPI or GFP channel) and LysoTracker Red (e.g., TRITC or Texas Red channel).
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Analyze the images for co-localization of the green fluorescence from this compound and the red fluorescence from LysoTracker.
Visualizations
References
issues with LysoFP-NH2 spectral overlap
Welcome to the technical support center for LysoFP-NH2. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to spectral overlap during fluorescence microscopy and flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent probe that localizes to lysosomes. Its spectral profile is characterized by an excitation maximum at approximately 440 nm and an emission maximum at 528 nm.[1][2] This places it within the blue-green region of the visible spectrum.
Q2: What is spectral overlap or bleed-through?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for a second fluorophore.[3][4][5] This is a common issue in multicolor fluorescence experiments because fluorophores typically emit light over a broad range of wavelengths, not just at their peak emission wavelength.
Q3: Which common fluorophores are likely to cause spectral overlap with this compound?
Given its emission peak at 528 nm, this compound is susceptible to overlap from blue dyes and can bleed into green and yellow channels. Key examples include:
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Overlap from Blue Channel Fluorophores:
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DAPI/Hoechst Stains: Nuclear stains like DAPI (Em: ~461 nm) and Hoechst 33342 (Em: ~461-490 nm) have broad emission tails that can extend into the detection channel for this compound.
-
-
Overlap with Green Channel Fluorophores:
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GFP/Alexa Fluor 488: Green fluorescent protein (GFP) (Em: ~509 nm) and Alexa Fluor 488 (Em: ~519 nm) have emission spectra that significantly overlap with this compound. Using these dyes simultaneously with this compound is challenging and requires advanced techniques like spectral unmixing.
-
LysoTracker Green DND-26: This is another common lysosomal stain with an emission maximum around 511 nm, making it spectrally very similar to this compound and unsuitable for simultaneous use.
-
-
Bleed-through into Red/Orange Channels:
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The emission spectrum of this compound, while peaking at 528 nm, has a tail that can extend into the detection channels for red fluorophores like mCherry (Em: ~610 nm) if the emission filter for the red channel is too wide.
-
Quantitative Data Summary
The following tables summarize the spectral properties of this compound and other common fluorophores to help in planning multicolor experiments.
Table 1: this compound Spectral Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | 440 | 528 |
Table 2: Common Fluorophores with Potential for Spectral Overlap
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Application | Potential Overlap Issue with this compound (Em: 528 nm) |
| Hoechst 33342 | 351 | 461 | Nucleus | Emission tail can bleed into the this compound channel. |
| DAPI | 358 | 461 | Nucleus | Emission tail can bleed into the this compound channel. |
| GFP (eGFP) | 488 | 509 | Protein Tag | Significant direct emission overlap. Very difficult to separate. |
| Alexa Fluor 488 | 493 | 519 | Secondary Antibody | Significant direct emission overlap. Very difficult to separate. |
| LysoTracker Green | 504 | 511 | Lysosomes | Significant direct emission overlap. Not recommended for co-staining. |
| mCherry | 587 | 610 | Protein Tag | This compound emission tail can bleed into the mCherry channel. |
Troubleshooting Guides
Issue 1: Signal from my nuclear stain (DAPI/Hoechst) is appearing in the this compound channel.
This is a classic case of spectral bleed-through from a blue to a green channel.
Troubleshooting Workflow: Blue-to-Green Bleed-through```dot
Caption: Decision-making process for selecting compatible fluorophores with this compound.
References
LysoFP-NH2 Technical Support Center
Welcome to the technical support center for LysoFP-NH2 and its precursor probe, LysoFP-NO2. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this novel lysosome-targetable fluorescent probe for carbon monoxide (CO) detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent molecule that is generated within the lysosomes of living cells upon the reaction of the non-fluorescent probe, LysoFP-NO2, with carbon monoxide (CO). This "turn-on" system allows for the specific detection of CO in this acidic organelle. The underlying mechanism involves the reduction of a nitro group (-NO2) on the LysoFP-NO2 molecule to an amino group (-NH2), which results in the highly fluorescent this compound.
Q2: What are the excitation and emission wavelengths for this compound?
A2: this compound has an excitation maximum at approximately 440 nm and an emission maximum at approximately 528 nm.[1]
Q3: Is LysoFP-NO2 toxic to cells?
A3: LysoFP-NO2 has been shown to have low cytotoxicity. For instance, it was not cytotoxic to HepG2 cells for up to five hours when used at a concentration of 30 μM.[1] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Q4: Can I use LysoFP-NO2 to detect other reactive species?
A4: LysoFP-NO2 is designed to be selective for carbon monoxide over various other reactive nitrogen, oxygen, and sulfur species.[1]
Troubleshooting Guide
Users may encounter several issues during their experiments with LysoFP-NO2. This guide provides a structured approach to identify and resolve common problems.
Problem 1: Weak or No Fluorescent Signal
A faint or absent fluorescent signal is a common issue that can stem from various factors related to the probe, the cells, or the imaging setup.
| Potential Cause | Recommended Solution |
| Insufficient CO Production | The primary reason for a lack of signal is the absence or low levels of CO in the lysosomes. Consider using a positive control by treating cells with a known CO-releasing molecule (CORM), such as CORM-3, to induce CO production.[2] |
| Incomplete Probe Reaction | The conversion of LysoFP-NO2 to this compound may be inefficient. Ensure that the incubation time is sufficient for the reaction to occur. You may need to optimize the incubation period for your specific cell type and experimental conditions. |
| Low Probe Concentration | The concentration of LysoFP-NO2 may be too low for detection. While a starting concentration of 5-10 µM is often recommended, you may need to perform a concentration titration to find the optimal concentration for your cells. |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on your fluorescence microscope are appropriate for the spectral properties of this compound (Ex: ~440 nm, Em: ~528 nm). |
| Photobleaching | Excessive exposure to the excitation light can lead to photobleaching of the fluorescent signal. Minimize light exposure by using neutral density filters, reducing exposure time, and using the lowest possible excitation intensity that provides a detectable signal. The use of an anti-fade mounting medium can also be beneficial for fixed-cell imaging. |
| Cell Health Issues | Unhealthy or dying cells may not have active lysosomes capable of taking up the probe or generating CO. Ensure your cells are healthy and viable before and during the experiment. |
Problem 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Using too high a concentration of LysoFP-NO2 can lead to non-specific binding and high background. Perform a concentration titration to determine the lowest effective concentration. |
| Autofluorescence | Some cell types exhibit significant autofluorescence, particularly in the green channel. Image an unstained sample of your cells under the same imaging conditions to assess the level of autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques if your imaging software supports it. |
| Contaminated Media or Buffers | Phenol red in cell culture media can contribute to background fluorescence. For imaging, consider using a phenol red-free medium. Ensure all buffers are freshly prepared and filtered. |
| Insufficient Washing | Inadequate washing after probe incubation can leave residual unbound probe, contributing to background. Ensure thorough but gentle washing steps with an appropriate buffer like PBS. |
Logical Troubleshooting Workflow
References
common mistakes to avoid with LysoFP-NH2
Welcome to the technical support center for LysoFP-NH2 and its precursor probe, LysoFP-NO2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this lysosome-targetable fluorescent probe for the detection of carbon monoxide (CO) in living cells. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using LysoFP-NO2 to detect carbon monoxide?
A1: LysoFP-NO2 is a "turn-on" fluorescent probe specifically designed to detect carbon monoxide within the lysosomes of living cells. The probe itself is non-fluorescent. In the presence of CO, the nitro group (-NO2) on the LysoFP-NO2 molecule is reduced to an amino group (-NH2), transforming it into the highly fluorescent this compound. This conversion results in a significant increase in fluorescence intensity, allowing for the visualization of CO.
Q2: What are the excitation and emission maxima for this compound?
A2: The fluorescent product, this compound, has an excitation maximum of 440 nm and an emission maximum of 528 nm.
Q3: Is LysoFP-NO2 cytotoxic?
A3: LysoFP-NO2 has been shown to be non-cytotoxic to HepG2 cells at a concentration of 30 μM for up to five hours of incubation[1]. However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Q4: How should LysoFP-NO2 and this compound be stored?
A4: For long-term storage, both compounds should be stored at -20°C. For short-term storage (days to weeks), they can be kept at 0-4°C. It is crucial to protect the compounds from light.
Q5: What is the solvent of choice for preparing stock solutions?
A5: While the original research paper does not specify the solvent for the stock solution, probes of this nature are typically dissolved in anhydrous DMSO to create a concentrated stock. This stock is then diluted to the final working concentration in an appropriate buffer or cell culture medium.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Weak Fluorescent Signal | Absence of Carbon Monoxide: The primary reason for a lack of signal is the absence of CO in the lysosomes. | - Use a positive control, such as cells pre-treated with a known CO-releasing molecule (CORM), to confirm the probe is working. |
| Incorrect Filter Sets: The microscope filter sets do not match the excitation and emission spectra of this compound (Ex/Em: 440/528 nm). | - Ensure you are using the appropriate filter cubes for imaging. A standard FITC or GFP filter set may be suitable. | |
| Insufficient Probe Concentration: The concentration of LysoFP-NO2 is too low to produce a detectable signal. | - Optimize the probe concentration. A good starting point is 5-10 µM, but this may need to be adjusted for your specific cell type and experimental conditions. | |
| Short Incubation Time: The incubation period with the probe may be too short for sufficient uptake and reaction with CO. | - Increase the incubation time. The original study used a 30-minute incubation period. | |
| Photobleaching: The fluorescent signal of this compound is susceptible to photobleaching, especially with prolonged exposure to the excitation light. | - Minimize the exposure time and intensity of the excitation light. - Use an anti-fade mounting medium if imaging fixed cells. | |
| High Background Fluorescence | Excessive Probe Concentration: A high concentration of LysoFP-NO2 can lead to non-specific binding and increased background. | - Reduce the probe concentration. Perform a concentration titration to find the optimal balance between signal and background. |
| Incomplete Wash: Residual, unbound probe in the extracellular medium can contribute to background fluorescence. | - Ensure thorough washing of the cells with buffer (e.g., PBS) after incubation with the probe and before imaging. | |
| Autofluorescence: Some cell types exhibit high levels of endogenous fluorescence. | - Image a control group of unstained cells under the same imaging conditions to assess the level of autofluorescence. | |
| Non-Lysosomal Staining | Probe Aggregation: If the probe is not fully dissolved, it may form aggregates that can be non-specifically taken up by cells. | - Ensure the stock solution is fully dissolved. You may need to briefly vortex or sonicate the solution. Centrifuge the stock solution to pellet any aggregates before diluting to the working concentration. |
| Cell Health: Unhealthy or dying cells may exhibit altered membrane permeability, leading to non-specific probe localization. | - Ensure your cells are healthy and have a normal morphology before and during the experiment. |
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Parameter | Value |
| Excitation Maximum (λex) | 440 nm |
| Emission Maximum (λem) | 528 nm |
| Molar Extinction Coefficient (ε) | Data not available in the provided search results |
| Quantum Yield (Φ) | Data not available in the provided search results |
Table 2: Selectivity of LysoFP-NO2
The response of LysoFP-NO2 is highly selective for carbon monoxide over a variety of other reactive species.
| Reactive Species | Fluorescence Response |
| Carbon Monoxide (CO) | >75-fold increase [2] |
| Reactive Nitrogen Species (RNS) | No significant response[1][2] |
| Reactive Oxygen Species (ROS) | No significant response[2] |
| Reactive Sulfur Species (RSS) | No significant response |
Experimental Protocols
Protocol 1: Detection of Carbon Monoxide in Living Cells
This protocol is adapted from the original research publication by Dhara et al., Anal. Chem. 2018.
Materials:
-
LysoFP-NO2
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM)
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Phosphate-buffered saline (PBS)
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Cells of interest (e.g., MCF7) cultured on a suitable imaging dish or plate
-
CO-releasing molecule (CORM) as a positive control (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a Stock Solution: Prepare a 1-5 mM stock solution of LysoFP-NO2 in anhydrous DMSO.
-
Cell Seeding: Seed the cells on a glass-bottom imaging dish or chamber slide and allow them to adhere overnight.
-
Probe Loading:
-
Dilute the LysoFP-NO2 stock solution to a final working concentration of 5-10 µM in pre-warmed cell culture medium.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the LysoFP-NO2-containing medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Induction of CO (Optional - for positive control):
-
Following the initial incubation with LysoFP-NO2, add a known CO-releasing molecule (CORM) to the medium at a predetermined concentration.
-
Incubate for an additional 30 minutes.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with filter sets appropriate for this compound (Excitation: ~440 nm, Emission: ~528 nm).
-
Visualizations
Caption: Reaction mechanism of the LysoFP-NO2 probe with carbon monoxide.
Caption: Step-by-step workflow for cellular imaging of carbon monoxide.
References
Validation & Comparative
Navigating the Landscape of Carbon Monoxide Detection: A Guide to Fluorescent Probe Alternatives to LysoFP-NH2
For researchers, scientists, and drug development professionals engaged in the study of carbon monoxide (CO), a critical gaseous signaling molecule, the selection of an appropriate detection tool is paramount. While LysoFP-NH2 has emerged as a valuable fluorescent probe for lysosomal CO, a comprehensive understanding of its alternatives is essential for optimizing experimental design and ensuring data accuracy. This guide provides an objective comparison of this compound with other notable fluorescent probes, supported by experimental data and detailed methodologies.
This comparison focuses on key performance indicators, including optical properties, sensitivity, response time, and selectivity. The information presented is designed to empower researchers to make informed decisions when selecting a fluorescent probe for their specific research needs.
Performance Comparison of Fluorescent Probes for Carbon Monoxide Detection
The following table summarizes the quantitative performance of this compound and its key alternatives. The selection of these alternatives is based on their prevalence in the literature and their distinct sensing mechanisms.
| Probe | Sensing Mechanism | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Key Features |
| This compound | Reduction of nitro group to amine | 440 | 528 | Not Reported | Not Reported | ~ 30 min | Lysosome-targetable.[1][2][3] |
| COP-1 | Palladium-mediated carbonylation | 490 | 515 | ~0.02 (off) to ~0.2 (on) | Not Reported | < 1 hour | One of the first widely used "turn-on" probes for cellular CO imaging.[4][5] |
| FL-CO-1 | Tsuji-Trost Reaction | 490 | 520 | Not Reported | 37 nM | ~ 15 min | High sensitivity and rapid response in aqueous solution. |
| CODP-102 | CO insertion-initiated lactamization | 370 | 484 | ~0.23 (product) | 0.1-0.2 ppm (gas) | Fast | High signal-to-noise ratio due to near-zero background fluorescence. |
| PCO-1 | Tsuji-Trost Reaction | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Coumarin-based probe. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the practical application of these probes, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LysoFP-NO2 - Labchem Catalog [labchem.com.my]
- 4. A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells using a palladium-mediated carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [du-researchportal.esploro.exlibrisgroup.com]
A Head-to-Head Comparison of LysoFP-NH2 and COP-1 for Cellular Carbon Monoxide Imaging
For researchers, scientists, and drug development professionals navigating the landscape of intracellular carbon monoxide (CO) detection, the choice of a fluorescent probe is critical. This guide provides an objective comparison of two prominent turn-on fluorescent probes: LysoFP-NH2, the fluorescent product of the lysosome-targeted probe LysoFP-NO2, and COP-1, a widely used palladium-based sensor. This comparison is based on their performance metrics and experimental protocols to aid in the selection of the most suitable tool for your research needs.
This guide presents a detailed analysis of this compound and COP-1, focusing on their mechanism of action, key performance indicators, and practical application in live-cell imaging. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Performance Comparison
The selection of an appropriate fluorescent probe hinges on a variety of factors, including its sensitivity, selectivity, and photophysical properties. The following table summarizes the key performance indicators for this compound (derived from its precursor LysoFP-NO2) and COP-1.
| Feature | This compound (from LysoFP-NO2) | COP-1 |
| Sensing Mechanism | Reduction of a nitro group to a fluorescent amine by CO | Palladium-mediated carbonylation releasing a fluorescent dye |
| Subcellular Localization | Lysosomes | Cytosol/Nucleus |
| Excitation Maximum | 440 nm | ~488 nm |
| Emission Maximum | 528 nm | ~515 nm |
| Quantum Yield (Φ) | Not explicitly reported | Not explicitly reported |
| Fluorescence Enhancement | >75-fold[1] | ~10-fold |
| Limit of Detection (LOD) | Not explicitly reported | Not explicitly reported |
| Selectivity | High selectivity over various reactive nitrogen, oxygen, and sulfur species[1][2] | High selectivity over various biologically relevant reactive small molecules |
| Response Time | Not explicitly reported | Not explicitly reported |
| Biocompatibility | Not cytotoxic to HepG2 cells at 30 μM for up to 5 hours | Used in live cells with no reported toxicity at typical imaging concentrations |
Mechanism of Action
The distinct chemical reactions underpinning the fluorescence turn-on of LysoFP-NO2 and COP-1 are crucial to understanding their application.
LysoFP-NO2 to this compound
LysoFP-NO2 is a non-fluorescent probe that specifically localizes within the acidic environment of lysosomes. In the presence of CO, the nitro group of LysoFP-NO2 is reduced to an amino group, yielding the highly fluorescent this compound. This transformation results in a significant increase in fluorescence intensity, allowing for the detection of lysosomal CO.
COP-1
COP-1 utilizes a palladium-mediated carbonylation reaction. The probe consists of a fluorescent dye quenched by a palladium center. When CO is present, it reacts with the palladium, leading to a carbonylation reaction that releases the free, unquenched fluorophore. This release results in a "turn-on" of fluorescence.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. The following are generalized protocols for live-cell imaging of CO using LysoFP-NO2 and COP-1, based on published literature.
Live-Cell CO Imaging with LysoFP-NO2
This protocol is adapted from the work of Dhara et al. (2018) in MCF7 cells.
Materials:
-
LysoFP-NO2 stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
CO source (e.g., CO-releasing molecule (CORM) or CO-saturated solution)
-
Confocal microscope with appropriate filter sets (e.g., excitation at 440 nm, emission at 528 nm)
Procedure:
-
Cell Culture: Plate cells (e.g., MCF7) on a suitable imaging dish (e.g., glass-bottom dish) and culture in complete medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator until they reach the desired confluency (typically 60-70%).
-
Probe Loading:
-
Prepare a working solution of LysoFP-NO2 in cell culture medium (e.g., 5-10 μM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the LysoFP-NO2 working solution to the cells and incubate for 30 minutes at 37°C.
-
-
CO Treatment:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh cell culture medium.
-
Introduce the CO source to the cells for the desired duration.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser and filter settings for this compound (Ex: 440 nm, Em: 528 nm).
-
Acquire images before and after CO treatment to observe the fluorescence turn-on.
-
Live-Cell CO Imaging with COP-1
This protocol is a general guide based on the initial report by Michel et al. (2012).
Materials:
-
COP-1 stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
CO source (e.g., CORM or CO-saturated solution)
-
Confocal microscope with appropriate filter sets (e.g., excitation at 488 nm, emission at 515 nm)
Procedure:
-
Cell Culture: Plate cells (e.g., HEK293T) on a suitable imaging dish and culture in complete medium at 37°C in a 5% CO2 incubator until they reach the desired confluency.
-
Probe Loading:
-
Prepare a working solution of COP-1 in cell culture medium (e.g., 1-5 μM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the COP-1 working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
CO Treatment:
-
After incubation, you can either image directly in the presence of the probe or wash the cells with PBS and replace with fresh medium before adding the CO source.
-
Introduce the CO source to the cells.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate laser and filter settings for the released fluorophore (e.g., Ex: 488 nm, Em: 515 nm).
-
Capture images at different time points after CO addition to monitor the fluorescence increase.
-
Conclusion
Both this compound (via LysoFP-NO2) and COP-1 are valuable tools for the fluorescent detection of intracellular CO. The choice between them will largely depend on the specific research question and experimental design.
-
LysoFP-NO2 is the probe of choice for investigating the role of CO specifically within the lysosomes . Its high fluorescence turn-on ratio is a significant advantage for achieving a high signal-to-background ratio.
-
COP-1 is a more general probe for detecting CO in the cytosol and nucleus . Its palladium-based mechanism is well-characterized, and it has been widely used in the field.
For researchers embarking on studies of cellular CO, a careful consideration of the target organelle, the desired sensitivity, and the potential for off-target reactions is paramount. This guide provides the foundational information to make an informed decision between these two powerful molecular probes.
References
A Comparative Guide to Nitric Oxide Detection: Lysosome-Targeted Fluorescent Probes versus the Griess Assay
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) is crucial for understanding its diverse roles in cellular signaling, immunology, and neuroscience. This guide provides a comprehensive comparison between two distinct methodologies for NO detection: the use of lysosome-targeted fluorescent probes for live-cell imaging and the traditional Griess assay for spectrophotometric quantification of total nitrite.
While both methods aim to elucidate the role of NO, they differ significantly in their principles, applications, and the specific information they provide. This guide will delve into these differences, offering experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their scientific questions.
It is important to clarify a common point of confusion. Probes such as LysoFP-NH2 are the fluorescent reporters for the detection of carbon monoxide, not nitric oxide. This guide will focus on fluorescent probes specifically designed for the detection of NO within lysosomes and compare their utility to the Griess assay, a widely used method for measuring total NO production.
Comparison of Key Performance Characteristics
The choice between a lysosome-targeted NO probe and the Griess assay depends on the specific experimental needs. The fluorescent probe offers subcellular resolution and dynamic live-cell imaging, while the Griess assay provides a quantitative measure of total NO production from a population of cells or in biological fluids.
| Feature | Lysosome-Targeted NO Probe (e.g., Lyso-NINO, LysoNO-DCM) | Griess Assay |
| Analyte Detected | Nitric Oxide (NO) directly in lysosomes | Nitrite (NO₂⁻), a stable breakdown product of NO |
| Principle | Fluorescence activation upon reaction with NO | Colorimetric reaction based on diazotization |
| Application | Live-cell imaging, subcellular localization of NO | Quantification of total NO production in cell lysates, culture media, plasma, urine |
| Detection Method | Fluorescence microscopy, flow cytometry | Spectrophotometry (absorbance at ~540 nm) |
| Spatial Resolution | High (subcellular) | Low (bulk measurement) |
| Temporal Resolution | High (real-time imaging) | Low (endpoint measurement) |
| Sensitivity | Nanomolar range (e.g., ~5 nM for Lyso-NINO)[1] | Micromolar range (typically 0.5-100 µM)[2] |
| Sample Type | Live cells | Cell culture supernatants, plasma, serum, urine, tissue homogenates |
| Advantages | - Provides subcellular localization of NO- Enables real-time dynamic studies- High sensitivity for direct NO detection | - Simple and inexpensive- High-throughput capability- Well-established and widely used |
| Limitations | - Potential for phototoxicity and photobleaching- Probe loading and retention can vary- Requires specialized imaging equipment | - Indirect measurement of NO- Lacks spatial and temporal resolution- Interference from other substances in complex samples |
Experimental Protocols
Detection of Lysosomal Nitric Oxide Using a Fluorescent Probe
This protocol provides a general workflow for using a lysosome-targetable fluorescent probe to visualize NO in live cells. Specific details may vary depending on the probe and cell type.
Materials:
-
Lysosome-targeted NO fluorescent probe (e.g., LysoNO-DCM)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
NO donor (e.g., S-nitrosoglutathione, GSNO) or stimulator (e.g., lipopolysaccharide, LPS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in serum-free medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells, wash with PBS, and incubate with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with live-cell imaging buffer to remove excess probe.
-
NO Stimulation (Optional): To observe induced NO production, treat the cells with an NO donor or a cellular stimulator. A control group of untreated cells should be included.
-
Fluorescence Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using the appropriate excitation and emission wavelengths for the specific probe.
-
For dynamic studies, perform time-lapse imaging to monitor changes in fluorescence intensity over time.
-
-
Data Analysis: Quantify the fluorescence intensity in the lysosomal regions of the cells using image analysis software.
Quantification of Nitric Oxide Production Using the Griess Assay
This protocol outlines the steps for measuring nitrite levels in cell culture supernatants as an index of NO production.
Materials:
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
Cell culture supernatant or other biological liquid samples
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants or other biological samples. If necessary, centrifuge the samples to remove any cellular debris.
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards of known concentrations (e.g., 0-100 µM) by diluting a stock solution in the same medium as the samples.
-
Add the standards to separate wells of the 96-well plate.
-
-
Sample Preparation: Add the experimental samples to different wells of the 96-well plate.
-
Griess Reaction:
-
Add the Griess reagent components to each well containing standards and samples according to the manufacturer's instructions. This usually involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine solutions.[2]
-
Incubate the plate at room temperature for the recommended time (typically 5-15 minutes) to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all standard and sample readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Methodologies
To better illustrate the concepts discussed, the following diagrams depict the signaling pathway of NO detection and the experimental workflow for validation.
Caption: Nitric oxide detection pathways.
Caption: Comparison of experimental workflows.
References
Unveiling the Lysosomal Proteome: A Comparative Guide to LysoFP-NH2 and Mass Spectrometry-Based Techniques
For researchers, scientists, and drug development professionals, understanding the intricate molecular landscape of the lysosome is paramount for deciphering cellular homeostasis and disease pathogenesis. This guide provides a comparative analysis of a novel fluorescent probe, LysoFP-NH2, and its potential cross-validation with mass spectrometry, alongside established proteomic techniques for lysosomal analysis.
This document outlines the theoretical application of this compound in proximity-based proteomics and contrasts it with the widely adopted methods of proximity labeling with ascorbate peroxidase (APEX) and lysosome immunoprecipitation (Lyso-IP). Detailed experimental protocols and quantitative data summaries are provided to facilitate an objective comparison of these methodologies.
Data Presentation: A Comparative Overview of Lysosomal Proteomic Strategies
The following table summarizes the key characteristics of a hypothetical this compound-based cross-linking method against the established Lyso-APEX and Lyso-IP techniques for mass spectrometry-based analysis of the lysosomal proteome.
| Feature | This compound with Cross-linking (Hypothetical) | Proximity Labeling (Lyso-APEX) | Lysosome Immunoprecipitation (Lyso-IP) |
| Principle | Covalent cross-linking of this compound to proximal proteins via its primary amine group. | Enzymatic biotinylation of proximal proteins by a lysosome-targeted APEX2 enzyme. | Immunopurification of intact lysosomes using antibodies against a tagged lysosomal membrane protein. |
| Spatial Resolution | Dependent on cross-linker arm length (typically Ångstroms to a few nanometers). | ~20 nm radius from the APEX2 enzyme.[1][2] | The entire lysosome. |
| Temporal Resolution | Potentially high with photo-activatable cross-linkers. | High (labeling can be initiated and quenched within minutes).[1][2] | Lower, reflects the steady-state proteome of the isolated lysosomes. |
| Protein Coverage | Proteins in close proximity to the probe's location within the lysosome. | Primarily cytosolic-facing lysosomal membrane proteins and their interactors.[3] | Luminal and membrane proteins of the lysosome. |
| Bias | Potential bias towards proteins with reactive groups accessible to the cross-linker. | Bias towards tyrosine-rich proteins. | Potential loss of transiently interacting proteins during isolation. |
| Cell Viability | Dependent on the toxicity of the cross-linking agent. | Generally well-tolerated. | Requires cell lysis. |
| Quantitative Strategy | Label-free quantification (LFQ) or stable isotope labeling (SILAC, TMT). | LFQ, SILAC, or TMT. | LFQ, SILAC, or TMT. |
| Number of Identified Proteins | Unknown (hypothetical). | Hundreds to over a thousand proteins. | Hundreds of lysosomal proteins. |
Experimental Protocols
Detailed methodologies for the established techniques of Lyso-APEX and Lyso-IP are presented below. A theoretical protocol for a this compound-based cross-linking experiment is also proposed based on its chemical properties.
Theoretical Protocol for this compound Cross-validation with Mass Spectrometry
This proposed workflow leverages the primary amine group of this compound for chemical cross-linking to nearby proteins.
-
Cell Culture and Probe Loading: Culture cells of interest to 70-80% confluency. Incubate cells with this compound at an optimized concentration and duration to allow for lysosomal accumulation.
-
Cross-linking: Wash cells to remove excess probe. Add a membrane-permeable, amine-reactive homobifunctional cross-linker (e.g., DSS, BS3) or a photo-activatable cross-linker. For chemical cross-linkers, incubate for a specified time before quenching the reaction. For photo-activatable cross-linkers, expose cells to UV light of the appropriate wavelength to initiate cross-linking.
-
Cell Lysis and Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Enrichment of Cross-linked Complexes (Optional): If an antibody against this compound or the naphthalimide core is available, perform immunoprecipitation to enrich for cross-linked protein complexes.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Mass Spectrometry Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify cross-linked peptides and the corresponding proteins, providing insights into the proteins in close proximity to this compound within the lysosome.
Protocol for Proximity Labeling using Lyso-APEX
This protocol describes the use of an engineered ascorbate peroxidase (APEX2) fused to a lysosomal membrane protein (e.g., LAMP1) to biotinylate proximal proteins.
-
Cell Line Generation: Generate a stable cell line expressing a lysosome-targeted APEX2 fusion protein (e.g., LAMP1-APEX2).
-
Biotin-Phenol Labeling: Incubate the cells with biotin-phenol for 30-60 minutes.
-
APEX2 Activation: Initiate the biotinylation reaction by adding hydrogen peroxide (H2O2) for a short duration (e.g., 1 minute).
-
Quenching: Quench the reaction with an antioxidant solution (e.g., sodium ascorbate, Trolox).
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
On-bead Protein Digestion: Wash the beads extensively and perform on-bead tryptic digestion of the captured proteins.
-
Mass Spectrometry and Data Analysis: Analyze the eluted peptides by LC-MS/MS and perform quantitative proteomic analysis to identify proteins enriched in the APEX2-expressing cells compared to controls.
Protocol for Lysosome Immunoprecipitation (Lyso-IP)
This method involves the immunopurification of intact lysosomes from cellular homogenates.
-
Cell Line Generation: Generate a stable cell line expressing a lysosomal transmembrane protein with an epitope tag exposed to the cytosol (e.g., TMEM192-3xHA).
-
Cell Homogenization: Harvest the cells and gently homogenize them in a hypotonic buffer to release intact organelles.
-
Immunoprecipitation: Incubate the cell homogenate with antibody-conjugated magnetic beads (e.g., anti-HA beads) to capture the tagged lysosomes.
-
Washing: Wash the beads with a physiological buffer to remove non-specifically bound proteins and organelles.
-
Protein Extraction and Digestion: Elute the captured lysosomes and extract the proteins. Proceed with in-solution or filter-aided sample preparation (FASP) for tryptic digestion.
-
Mass Spectrometry and Data Analysis: Analyze the resulting peptides by LC-MS/MS. Quantify protein abundance to identify proteins enriched in the Lyso-IP fraction compared to the whole-cell lysate or a mock IP control.
Visualization of Experimental Workflows
The following diagrams illustrate the conceptual workflows for the lysosomal proteomic approaches discussed.
Conclusion
While the direct cross-validation of this compound with mass spectrometry remains to be experimentally demonstrated, its chemical structure, specifically the presence of a primary amine, suggests a feasible, albeit hypothetical, application in proximity-based proteomics. The proposed workflow provides a conceptual framework for such an investigation.
In contrast, Lyso-APEX and Lyso-IP are well-established and robust methods for the comprehensive analysis of the lysosomal proteome. Lyso-APEX offers high spatiotemporal resolution for studying the cytosolic face of the lysosome and its interacting partners. Lyso-IP, on the other hand, provides a global profile of the luminal and membrane proteins of the entire organelle.
The choice of methodology will ultimately depend on the specific research question. For investigators interested in the immediate microenvironment of a small molecule probe within the lysosome, developing a cross-linking strategy for this compound could be a novel avenue. For broader characterization of the lysosomal proteome and its dynamics, Lyso-APEX and Lyso-IP remain the current state-of-the-art techniques. This guide provides the necessary information for researchers to make an informed decision on the most suitable approach for their studies of lysosomal function in health and disease.
References
A Comparative Guide to Lysosome-Targeted Fluorescent Probes for Gasotransmitter Detection
For researchers, scientists, and drug development professionals, the precise detection of signaling molecules within specific cellular compartments is paramount. This guide provides a detailed comparison of LysoFP-NH2, a fluorescent reporter for lysosomal carbon monoxide (CO), with other fluorescent probes designed to detect the gasotransmitters nitric oxide (NO) and hydrogen sulfide (H₂S) within the lysosome.
This document offers an objective analysis of these probes' performance, supported by available experimental data, to aid in the selection of the most suitable tool for your research needs.
Introduction to Lysosomal Gasotransmitter Probes
Gasotransmitters, including carbon monoxide (CO), nitric oxide (NO), and hydrogen sulfide (H₂S), are crucial signaling molecules involved in a myriad of physiological and pathological processes. The lysosome, a key cellular organelle for degradation and signaling, is increasingly recognized as a site of gasotransmitter activity. To elucidate the roles of these molecules in lysosomal function and related diseases, specific and sensitive detection methods are essential. This guide focuses on "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon reacting with their target analyte, offering a high signal-to-noise ratio for cellular imaging.
Performance Comparison of Lysosome-Targeted Probes
The selection of an appropriate fluorescent probe depends on several factors, including the target analyte, spectral properties, sensitivity, and specificity. The following table summarizes the key performance indicators for this compound and a selection of alternative lysosome-targeted probes for NO and H₂S.
| Probe | Target Analyte | Fluorophore Class | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Co-localization Coefficient (vs. Lysosomal Marker) |
| This compound (from LysoFP-NO2) | Carbon Monoxide (CO) | Naphthalimide | 440 | 528 | Data not available | Data not available | Data not available |
| LysoNO-DCM | Nitric Oxide (NO) | Dicyanomethylene-pyran | ~468 | ~600 | ~0.43 (for DCM) | Data not available | 0.92 |
| dL-SiR-NO | Nitric Oxide (NO) | Silicon Rhodamine | ~650 | ~670 | Data not available | 42 nM | Data not available |
| Lyso-DPP | Hydrogen Sulfide (H₂S) | 1,3,5-triarylpyrazoline | Data not available | "Blue fluorescence" | Data not available | 97.3 nM | Data not available |
| Lyso-NHS | Hydrogen Sulfide (H₂S) | Naphthalimide | Data not available | 555 | Data not available | Data not available | 0.885 |
| BDP-DNBS | Hydrogen Sulfide (H₂S) | BODIPY | Data not available | Data not available | Data not available | 51 nM | Data not available |
Note: Quantitative data such as quantum yield and detection limits are not always available in the literature for all probes. The provided data is based on the available research and may vary depending on experimental conditions.
Signaling Pathways and Probe Activation Mechanisms
The detection of gasotransmitters by these probes relies on specific chemical reactions that lead to a change in their fluorescent properties.
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. The following is a generalized workflow for evaluating the specificity and sensitivity of lysosome-targeted fluorescent probes.
General Experimental Workflow for Probe Evaluation
A Head-to-Head Comparison: The Advantages of LysoFP-NH2 in Lysosomal Imaging
For researchers, scientists, and drug development professionals seeking to illuminate the intricate workings of the lysosome, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of LysoFP-NH2, a novel fluorescent probe, with established alternatives such as LysoTracker and LysoSensor probes. We will delve into the fundamental mechanisms of action, present comparative performance data, and provide detailed experimental protocols to support your research decisions.
This compound emerges as a powerful tool for lysosomal research, offering distinct advantages over traditional fluorescent probes. Its unique activation mechanism, contingent on the presence of lysosomal carbon monoxide (CO), provides a high degree of specificity and a "turn-on" fluorescence signal that minimizes background noise. This contrasts with the accumulation-based mechanisms of popular probes like LysoTracker and the pH-dependent fluorescence of LysoSensor.
Performance Comparison: this compound vs. Alternatives
To facilitate a clear understanding of the relative performance of these probes, the following table summarizes key photophysical and performance characteristics. It is important to note that direct, side-by-side comparative studies are limited in the published literature. Therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of potential variations in experimental conditions.
| Feature | This compound | LysoTracker Red DND-99 | LysoSensor Green DND-189 |
| Excitation Max (nm) | 440 | 577 | 443 |
| Emission Max (nm) | 528 | 590 | 505 |
| Mechanism of Action | "Turn-on" fluorescence upon reaction with lysosomal carbon monoxide (CO) | Accumulation in acidic organelles via protonation; fluorescence is largely pH-independent. | Fluorescence intensity increases upon acidification of the organelle. |
| Quantum Yield (Φ) | Data not available in compiled sources | Data not available in compiled sources | Data not available in compiled sources |
| Photostability | High (qualitative assessment from literature) | Moderate to high | Moderate |
| Specificity | High for lysosomes containing CO | Stains various acidic organelles | Specific for acidic organelles |
| Signal-to-Noise Ratio | High (due to "turn-on" mechanism) | Moderate | Moderate to high |
| Cytotoxicity | Low at working concentrations | Low at working concentrations | Low at working concentrations |
Delving into the Mechanisms: A Clear Distinction
The primary advantage of this compound lies in its fundamentally different mechanism of action.
This compound: A "Turn-On" Probe for Specific Detection
This compound is the fluorescent product of its non-fluorescent precursor, LysoFP-NO2. This precursor is a "turn-on" probe that specifically targets lysosomes. In the presence of lysosomal carbon monoxide, the nitro group of LysoFP-NO2 is reduced to an amino group, resulting in the highly fluorescent this compound.[1] This reaction-based activation ensures that fluorescence is only generated in the presence of the target analyte, leading to a high signal-to-noise ratio and minimizing false positives.
Caption: Mechanism of this compound activation.
LysoTracker and LysoSensor: Accumulation and pH-Dependence
In contrast, LysoTracker probes are weak bases that freely permeate cell membranes and accumulate in acidic organelles like lysosomes.[2][3] Their fluorescence is generally stable and not significantly dependent on the lysosomal pH.[4] This makes them reliable for visualizing and tracking the morphology and trafficking of acidic organelles.
LysoSensor probes also accumulate in acidic compartments. However, their fluorescence intensity is directly dependent on the pH of the organelle, with a significant increase in fluorescence in more acidic environments.[4] This property makes them well-suited for studying lysosomal pH dynamics.
Caption: Mechanisms of LysoTracker and LysoSensor probes.
Experimental Protocols
To ensure reproducible and comparable results when evaluating fluorescent lysosomal probes, the following detailed experimental protocols are provided.
General Cell Culture and Staining Protocol
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) on glass-bottom dishes or coverslips and culture to 70-80% confluency in complete culture medium.
-
Probe Preparation: Prepare fresh working solutions of the fluorescent probes in pre-warmed (37°C) serum-free medium or a suitable buffer (e.g., PBS). The recommended final concentrations are typically in the range of 50-100 nM for LysoTracker probes and 1 µM for LysoSensor and LysoFP-NO2 probes.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Imaging: Immediately proceed with fluorescence microscopy.
Protocol for Comparative Photostability Assay
-
Microscopy Setup: Use a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for each probe.
-
Image Acquisition Parameters:
-
Excitation Wavelength: Set to the excitation maximum of each probe.
-
Laser Power: Use a consistent and moderate laser power across all samples to induce gradual photobleaching.
-
Detector Gain and Offset: Optimize for each probe to ensure the initial image is not saturated and keep these settings constant throughout the experiment.
-
-
Time-Lapse Imaging:
-
Select a region of interest (ROI) containing well-stained lysosomes.
-
Acquire a time-lapse series of images (e.g., 100 frames) with continuous laser scanning of the ROI at a defined interval (e.g., every 5 seconds).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity of the first frame to 100%.
-
Calculate the percentage of remaining fluorescence for each subsequent frame relative to the first frame.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Caption: Workflow for photostability comparison.
Protocol for Relative Quantum Yield Measurement
The relative quantum yield is determined by comparing the fluorescence of the unknown sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the probe being tested (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Sample Preparation:
-
Prepare a series of dilutions of both the test probe and the standard in a suitable spectroscopic grade solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement: Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength.
-
Measure a solvent blank and subtract it from each spectrum.
-
-
Data Analysis:
-
Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample^2 / n_standard^2) where 'm' is the slope of the linear fit of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
-
Conclusion
This compound presents a compelling alternative to traditional lysosomal probes, offering high specificity and a favorable signal-to-noise ratio due to its unique "turn-on" mechanism. While further quantitative data from direct comparative studies are needed to fully elucidate its performance advantages in parameters like quantum yield and photostability, its distinct mode of action makes it an invaluable tool for researchers investigating the role of carbon monoxide within the lysosome and for high-contrast imaging of this vital organelle. The provided protocols offer a framework for researchers to conduct their own comparative assessments and select the optimal probe for their specific experimental needs.
References
- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Invitrogen LysoTracker Red DND-99, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. LysoBrite™ Red DND-99 | AAT Bioquest [aatbio.com]
- 4. Fluorescence Lifetime Characterization of Novel Low-pH Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysosomal Carbon Monoxide Detection: Unveiling the Limitations of LysoFP-NH2
For researchers, scientists, and drug development professionals, the accurate detection of carbon monoxide (CO) in subcellular compartments is crucial for understanding its role as a gasotransmitter in various physiological and pathological processes. This guide provides a critical comparison of LysoFP-NH2, a fluorescent probe for lysosomal CO, with alternative detection methods, supported by experimental data and detailed protocols.
A key player in this field is LysoFP-NO2 , a "turn-on" fluorescent probe that, upon reacting with CO within the acidic environment of lysosomes, is purportedly reduced to its highly fluorescent form, This compound . While LysoFP-NO2 has been utilized for imaging lysosomal CO, emerging evidence points to significant limitations regarding its detection mechanism and specificity, necessitating a careful evaluation of its suitability for various research applications.
Core Limitation: Questionable CO Specificity
A primary concern surrounding LysoFP-NO2 is the specificity of its reaction with carbon monoxide. The probe was designed based on the principle that CO can reduce an aromatic nitro group to a fluorescent amine. However, subsequent investigations have revealed that this reduction may not be directly mediated by CO alone. Instead, the reaction appears to be dependent on the presence of ruthenium, a component of commonly used carbon monoxide-releasing molecules (CORMs) like CORM-2 and CORM-3, which are often used to validate CO probes.
This finding suggests that LysoFP-NO2 may act as a sensor for ruthenium-based CORMs rather than a general detector of CO. This is a critical limitation, as it could lead to false-positive results when studying endogenous CO production or when using non-ruthenium-based CO donors.
Performance Comparison of Fluorescent CO Probes
To provide a clearer perspective, the following table summarizes the key performance indicators of this compound (the fluorescent product of LysoFP-NO2) and two alternative fluorescent probes for CO detection: COP-1, a widely used palladium-based probe, and a representative ratiometric probe.
| Feature | This compound (from LysoFP-NO2) | COP-1 (Palladium-based) | Ratiometric CO Probe (e.g., Ratio-CO) |
| Detection Mechanism | Nitro group reduction | Palladium-mediated carbonylation | Tsuji-Trost reaction |
| Excitation Max (λex) | ~440 nm | Not specified | ~450 nm |
| Emission Max (λem) | ~528 nm | Not specified | ~510 nm / ~580 nm |
| Fluorescence Change | >75-fold increase | "Turn-on" fluorescence | Ratiometric change |
| Detection Limit | Nanomolar range (with CORMs) | Not specified | ~17.9 nM[1] |
| Response Time | Not specified | Minutes | ~20 minutes |
| Key Advantage | Lysosome-targetable | High selectivity for CO | Ratiometric detection minimizes artifacts |
| Key Limitation | Likely detects Ru-CORMs, not general CO | Requires palladium; potential for off-target reactions | Slower response time |
Signaling Pathways and Detection Mechanisms
The detection of CO by these fluorescent probes relies on distinct chemical reactions that trigger a change in their optical properties.
Figure 1: CO Detection Mechanisms of Fluorescent Probes.
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for utilizing fluorescent probes for CO detection in living cells.
Protocol 1: Cellular Imaging of CO using LysoFP-NO2
-
Cell Culture: Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes and culture to 60-70% confluency.
-
Probe Loading: Prepare a stock solution of LysoFP-NO2 in DMSO. Dilute the stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Incubation: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO2 incubator.
-
CO Induction (if applicable): To induce exogenous CO, treat the cells with a CO-releasing molecule (e.g., CORM-3) at a suitable concentration for a specified duration. For endogenous CO studies, cells can be stimulated with agents known to induce CO production (e.g., heme).
-
Imaging: Wash the cells with PBS to remove excess probe. Add fresh culture medium or PBS to the dish. Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (Ex: ~440 nm, Em: ~528 nm).
Protocol 2: General Workflow for Fluorescent CO Probe Experiments
The following diagram illustrates a typical workflow for cellular CO detection using a fluorescent probe.
Figure 2: General experimental workflow for cellular CO detection.
Conclusion and Recommendations
The primary limitation of this compound, derived from LysoFP-NO2, is its questionable specificity for direct CO detection, with evidence suggesting a dependency on ruthenium-based CORMs. This significantly curtails its utility for studying endogenous CO or for use with non-ruthenium CO donors.
For researchers requiring unequivocal CO detection, palladium-based probes like COP-1 offer higher selectivity, although potential off-target effects of palladium should be considered. For studies where subtle changes in CO concentration are critical and to minimize artifacts from probe concentration and photobleaching, ratiometric fluorescent probes present a superior alternative.
Ultimately, the choice of a fluorescent probe for CO detection should be guided by the specific research question and a thorough understanding of the probe's mechanism and limitations. It is imperative to validate findings with multiple detection methods and appropriate controls to ensure the reliability of the experimental data.
References
Illuminating the Invisible: A Comparative Guide to Validating CO Levels with LysoFP-NH2
For researchers, scientists, and drug development professionals delving into the intricate roles of carbon monoxide (CO) in cellular signaling, the accurate measurement of this gaseous molecule within specific subcellular compartments is paramount. LysoFP-NH2, a fluorescent probe that "turns on" in the presence of CO within lysosomes, offers a promising tool for these investigations. This guide provides a comprehensive comparison of this compound with an alternative probe, COP-1, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
Probing the Lysosome: A Head-to-Head Comparison
To objectively assess the performance of this compound, a comparison with another commercially available fluorescent probe for CO, COP-1, is presented. While both probes are designed to detect CO, their targeting mechanisms and performance characteristics may differ, influencing their suitability for specific research applications.
| Feature | This compound (from LysoFP-NO2) | COP-1 |
| Target Organelle | Lysosome | General Intracellular |
| Sensing Mechanism | Reduction of a nitro group to an amino group by CO, leading to a "turn-on" fluorescence signal.[1] | Palladium-mediated carbonylation reaction that releases a fluorescent molecule.[2] |
| Excitation Max (nm) | 440[3] | ~488 |
| Emission Max (nm) | 528[3] | ~515 |
| Reported Limit of Detection | Not explicitly stated | Not explicitly stated |
| Response Time | Rapid (minutes) | Rapid (minutes) |
| Quantum Yield | Not explicitly stated | Not explicitly stated |
| Selectivity | High selectivity over various reactive nitrogen, oxygen, and sulfur species.[3] | High selectivity over a range of biologically relevant reactive small molecules. |
The Chemistry of Detection: Signaling Pathways Unveiled
The detection of carbon monoxide by LysoFP-NO2 and COP-1 relies on distinct chemical reactions that trigger a fluorescent output. Understanding these pathways is crucial for interpreting experimental results and troubleshooting potential issues.
Experimental Validation: Protocols for Accurate Measurement
The following protocols provide a step-by-step guide for utilizing LysoFP-NO2 for the detection of intracellular CO and a general framework for validating fluorescent probe measurements.
Protocol 1: Measurement of Intracellular CO using LysoFP-NO2
This protocol is adapted from the methodology described in the primary research article for LysoFP-NO2.
Materials:
-
LysoFP-NO2 stock solution (in DMSO)
-
Cells of interest (e.g., MCF7) cultured on coverslips or in imaging dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
CO-releasing molecule (CORM) or CO-saturated solution (as a positive control)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~440 nm, emission ~530 nm)
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere and grow overnight.
-
Probe Loading:
-
Prepare a working solution of LysoFP-NO2 in cell culture medium (final concentration typically 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the LysoFP-NO2 working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
CO Treatment (Optional - for validation):
-
To validate the probe's response, treat the cells with a known CO donor (e.g., CORM-3) at a suitable concentration and for a specific duration. A negative control group (no CO donor) should be included.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Acquire images of both the control and treated cells under the same imaging conditions (e.g., exposure time, gain).
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and CO-treated groups to determine the change in CO levels.
-
Protocol 2: General Framework for Validating Fluorescent Probe Measurements
To ensure the reliability of data obtained from any fluorescent probe, a series of validation experiments are essential.
Key Validation Steps:
-
Specificity: Test the probe's response to a panel of potentially interfering reactive species (e.g., ROS, RNS) to confirm its selectivity for the target analyte (CO).
-
Colocalization: To confirm subcellular localization (e.g., lysosomes), co-stain cells with the probe and a known organelle-specific marker (e.g., LysoTracker Red for lysosomes) and assess the degree of signal overlap.
-
Dose-Response: Determine the relationship between the concentration of the analyte (CO) and the fluorescence response of the probe to establish the working dynamic range.
-
Kinetics: Measure the time course of the fluorescence signal change upon addition of the analyte to determine the probe's response time.
-
Cytotoxicity Assay: Evaluate the effect of the probe on cell viability at the working concentration to ensure that the observed fluorescence changes are not due to cellular stress or death.
By following these guidelines and protocols, researchers can confidently employ this compound and other fluorescent probes to accurately measure and validate changes in lysosomal CO levels, thereby advancing our understanding of the physiological and pathological roles of this important gasotransmitter.
References
A Comparative Guide to Carbon Monoxide Detection: LysoFP-NH2 Fluorescent Probes vs. Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of carbon monoxide (CO), a colorless, odorless, and toxic gas, is critical in a vast array of scientific and industrial applications. From monitoring environmental pollution and ensuring workplace safety to understanding its emerging role as a gaseous signaling molecule in biological systems, the choice of CO sensor is paramount. This guide provides an objective comparison between two distinct CO detection technologies: the lysosome-targetable fluorescent probe, LysoFP-NH2, and the widely used electrochemical CO sensor. We will delve into their operating principles, performance characteristics supported by experimental data, and detailed methodologies to assist researchers in selecting the most appropriate tool for their specific needs.
At a Glance: Key Performance Characteristics
The following table summarizes the key quantitative performance metrics for this compound and a typical electrochemical CO sensor, offering a direct comparison of their capabilities.
| Performance Metric | This compound (from LysoFP-NO2 Probe) | Electrochemical CO Sensor |
| Principle of Operation | "Turn-on" fluorescence upon reaction with CO | Amperometric electrochemical oxidation of CO |
| Limit of Detection (LOD) | Nanomolar (nM) range (e.g., 2.06 nM for similar probes)[1] | Parts per million (ppm) range (typically < 1 ppm) |
| Response Time | Fast, with some probes showing real-time detection[1] | Typically < 30 seconds to reach 90% of the final reading[2] |
| Selectivity | High selectivity over various reactive nitrogen, oxygen, and sulfur species[3] | Susceptible to cross-interference from gases like hydrogen (H2), nitric oxide (NO), and hydrogen sulfide (H2S)[4] |
| Operating Environment | Primarily for in-vitro and in-vivo biological imaging in aqueous environments | Wide range of temperatures and humidity, though performance can be affected |
| Typical Application | Cellular and subcellular imaging of CO in biological systems | Industrial safety, environmental monitoring, residential CO detection |
Principles of Operation
This compound: A Fluorescent Beacon for Intracellular CO
This compound is not a direct sensor but rather the highly fluorescent product of a reaction between a "turn-on" fluorescent probe, LysoFP-NO2, and carbon monoxide. The LysoFP-NO2 probe is specifically designed to accumulate within lysosomes, acidic organelles within cells. In its native state, the probe exhibits minimal fluorescence. However, in the presence of CO, a chemical reaction transforms the nitro group (-NO2) on the probe to an amino group (-NH2), forming the fluorescent this compound. This "turn-on" response provides a high signal-to-noise ratio for imaging CO within living cells.
The signaling pathway for LysoFP-NO2 is a direct chemical transformation triggered by CO.
Electrochemical CO Sensors: An Amperometric Approach
Electrochemical CO sensors are the most common type of CO detector used in industrial and residential settings. They function as a micro-fuel cell. The core of the sensor consists of a working electrode, a counter electrode, and a reference electrode, all immersed in an electrolyte solution. When CO gas diffuses into the sensor and comes into contact with the working electrode, it is oxidized to carbon dioxide (CO2). This oxidation reaction generates a small electrical current that is directly proportional to the concentration of CO in the air. The sensor's electronics then process this current to provide a CO concentration reading, typically in parts per million (ppm).
Experimental Protocols
Detection of CO in Living Cells using LysoFP-NO2
This protocol provides a general workflow for the use of a lysosome-targetable fluorescent probe for imaging intracellular CO.
1. Probe Preparation:
-
Prepare a stock solution of LysoFP-NO2 in a suitable solvent, such as dimethyl sulfoxide (DMSO).
2. Cell Culture and Staining:
-
Culture the cells of interest to the desired confluency in a suitable imaging dish or plate.
-
Before imaging, remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with a working solution of LysoFP-NO2 (typically in the low micromolar range) in cell culture medium for a specific duration to allow for lysosomal accumulation.
3. CO Exposure:
-
Introduce CO to the cells. This can be achieved by using a CO-releasing molecule (CORM) or by exposing the cells to a controlled concentration of CO gas in a specialized chamber.
4. Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filters for this compound (excitation/emission maxima of approximately 440/528 nm).
-
Acquire images before and after CO exposure to observe the "turn-on" fluorescence response.
5. Data Analysis:
-
Quantify the change in fluorescence intensity in the lysosomal regions of the cells to determine the relative change in intracellular CO concentration.
Performance Testing of Electrochemical CO Sensors
Standardized testing is crucial to evaluate the performance of electrochemical CO sensors. The following outlines a general procedure.
1. Test Setup:
-
Place the electrochemical CO sensor in a controlled environmental chamber where temperature, humidity, and gas concentrations can be precisely managed.
2. Calibration and Zeroing:
-
Expose the sensor to a zero-air source (free of CO and interfering gases) to establish a baseline reading.
-
Calibrate the sensor using a certified standard gas of a known CO concentration.
3. Response and Recovery Time:
-
Introduce a step change in CO concentration and measure the time it takes for the sensor to reach 90% of the final stable reading (T90 response time).
-
Remove the CO source and measure the time it takes for the sensor reading to return to near the baseline (recovery time).
4. Linearity and Accuracy:
-
Expose the sensor to a series of known CO concentrations across its measurement range and compare the sensor readings to the actual concentrations to determine linearity and accuracy.
5. Cross-Interference Testing:
-
Introduce known concentrations of potential interfering gases (e.g., H2, NO, H2S) and measure the sensor's response to determine its selectivity. Many sensors incorporate filters to minimize cross-sensitivity.
Concluding Remarks
The choice between this compound and electrochemical CO sensors is fundamentally driven by the intended application.
This compound , and the family of fluorescent probes it represents, offers unparalleled sensitivity and spatial resolution for the detection of CO within the complex environment of living cells. Its high selectivity makes it an invaluable tool for researchers in cell biology, pharmacology, and neuroscience seeking to unravel the intricate roles of CO in physiological and pathological processes.
Electrochemical CO sensors , on the other hand, are robust, reliable, and provide quantitative measurements of CO concentrations in the gas phase. Their established technology, long-term stability, and cost-effectiveness make them the industry standard for a wide range of safety and environmental monitoring applications where the detection of ambient CO levels is critical.
For the researcher, a thorough understanding of the strengths and limitations of each technology, as outlined in this guide, is essential for generating accurate and meaningful data in the pursuit of scientific discovery and innovation.
References
- 1. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Quantitative Analysis of Lysosomal Carbon Monoxide: A Comparative Guide to LysoFP-NH2
For researchers, scientists, and drug development professionals investigating the roles of carbon monoxide (CO) in cellular signaling and pathology, accurate quantification within specific organelles is paramount. This guide provides an objective comparison of LysoFP-NH2, a fluorescent probe for lysosomal CO, with other relevant analytical tools, supported by experimental data and detailed protocols.
Overview of this compound
This compound is the highly fluorescent reporter molecule generated from the non-fluorescent precursor, LysoFP-NO2, upon reaction with carbon monoxide. This "turn-on" probe is specifically designed for the detection and quantification of CO within the acidic environment of lysosomes. The underlying mechanism involves the CO-mediated reduction of a nitro group to a fluorescent amine, triggering a significant increase in fluorescence intensity. This reaction is highly selective for CO over other reactive oxygen, nitrogen, and sulfur species, making it a robust tool for intracellular CO analysis.[1]
Performance Comparison of Lysosomal Probes
Quantitative data for direct competitors of this compound in lysosomal CO detection is scarce. Therefore, this comparison includes prominent fluorescent probes targeting other analytes within lysosomes to provide a broader context of performance metrics in this organelle.
| Probe | Target Analyte | Excitation (nm) | Emission (nm) | Signal Change | Key Features |
| This compound (from LysoFP-NO2) | Carbon Monoxide (CO) | 440 | 528 | >75-fold increase | High selectivity for CO; specific lysosomal localization.[1] |
| COP-1 | Carbon Monoxide (CO) | 490 | 520 | Ratiometric | Ratiometric detection of CO in living cells. |
| LysoTracker Red DND-99 | Acidic pH | 577 | 590 | N/A | Accumulates in acidic organelles; high photostability. |
| LysoSensor Yellow/Blue DND-160 | pH | ~340/380 | ~440/510 | Ratiometric | Ratiometric probe for measuring lysosomal pH. |
| SFN-H₂S | Hydrogen Sulfide (H₂S) | 494 | 520 | "Turn-on" | Lysosome-targetable probe for H₂S. |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of lysosomal CO using LysoFP-NO2 and for comparative analysis of lysosomal pH using LysoTracker Red DND-99.
Quantitative Analysis of Lysosomal CO with LysoFP-NO2
This protocol outlines the steps for cell preparation, probe loading, imaging, and data analysis.
Materials:
-
LysoFP-NO2 probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with appropriate filters
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of LysoFP-NO2 in anhydrous DMSO. Store at -20°C.
-
Cell Seeding: Seed cells (e.g., MCF7) in a suitable imaging dish (e.g., glass-bottom dish) and culture until 60-70% confluency.
-
Probe Loading: Dilute the LysoFP-NO2 stock solution to a final concentration of 5 µM in pre-warmed cell culture medium.
-
Cell Staining: Remove the culture medium from the cells, wash once with PBS, and incubate with the LysoFP-NO2 working solution for 30 minutes at 37°C.
-
CO Induction (Optional): To induce CO production, treat cells with a CO-releasing molecule (CORM) or other appropriate stimulus during or after probe loading, according to the experimental design.
-
Imaging: Wash the cells twice with PBS and replace with fresh culture medium or imaging buffer. Image the cells using a fluorescence microscope with excitation at ~440 nm and emission collection at ~528 nm.
-
Data Analysis: Quantify the mean fluorescence intensity within the lysosomes of multiple cells using image analysis software (e.g., ImageJ/Fiji). The background-corrected fluorescence intensity is proportional to the concentration of lysosomal CO.
Comparative Analysis of Lysosomal pH with LysoTracker Red DND-99
This protocol allows for the visualization and assessment of lysosomal acidity, a key factor in lysosomal function.
Materials:
-
LysoTracker Red DND-99
-
DMSO
-
Cell culture medium
-
PBS
Procedure:
-
Probe Preparation: Prepare a 1 mM stock solution of LysoTracker Red DND-99 in DMSO.
-
Probe Loading: Dilute the LysoTracker stock solution to a final concentration of 50-75 nM in pre-warmed cell culture medium.
-
Cell Staining: Add the LysoTracker working solution directly to the culture medium of the cells and incubate for 30-60 minutes at 37°C.
-
Imaging: Image the cells directly in the staining solution or after replacing it with fresh medium. Use excitation at ~577 nm and emission collection at ~590 nm.
-
Data Analysis: The intensity of LysoTracker Red fluorescence can be used as an indicator of the presence and relative acidity of lysosomes.
Visualized Workflows and Pathways
Experimental Workflow for Quantitative CO Analysis
Workflow for lysosomal CO quantification using LysoFP-NO2.
Activation of this compound in the Lysosome
Mechanism of this compound fluorescence activation by CO.
References
A Comparative Guide to Fluorescent Probes for Lysosomal Carbon Monoxide Detection: Focusing on LysoFP-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of fluorescent probes for the detection of carbon monoxide (CO) within lysosomes, with a central focus on the well-documented probe, LysoFP-NH2. Due to a scarcity of commercially available, lysosome-specific CO probes, this guide will primarily detail the experimental performance of this compound, derived from its precursor LysoFP-NO2, and discuss potential alternative strategies. The objective is to equip researchers with the necessary information to critically evaluate and potentially reproduce experiments involving these specialized chemical tools.
Introduction to Lysosomal CO Detection
Carbon monoxide is increasingly recognized as an important gasotransmitter involved in a variety of physiological and pathological processes, including inflammation, apoptosis, and neurotransmission. The lysosome, a key cellular organelle for degradation and signaling, is an important site of CO activity. To understand the localized roles of CO, specific and sensitive detection methods within this organelle are crucial. Fluorescent probes offer a powerful approach for real-time imaging of lysosomal CO in living cells.
LysoFP-NO2 is a "turn-on" fluorescent probe designed for this purpose. It is a non-fluorescent molecule that selectively reacts with CO within the acidic environment of the lysosome to produce the highly fluorescent product, this compound.[1] This reaction provides a direct method to visualize changes in lysosomal CO concentration.
Performance Comparison
A direct comparison with commercially available, lysosome-specific CO probes is challenging due to the limited number of such reagents. Therefore, this section focuses on the reported performance of LysoFP-NO2 and its fluorescent product, this compound, and discusses general characteristics of alternative CO probes that could potentially be adapted for lysosomal studies.
Table 1: Performance Characteristics of LysoFP-NO2 / this compound
| Parameter | LysoFP-NO2 / this compound | Alternative CO Probes (General) | Data Source |
| Analyte | Carbon Monoxide (CO) | Carbon Monoxide (CO) | [1] |
| Cellular Target | Lysosomes | Cytoplasm, Mitochondria (localization dependent on probe design) | [1] |
| Excitation Max (nm) | ~440 | Variable | [1] |
| Emission Max (nm) | ~528 | Variable | [1] |
| Fluorescence Increase | >75-fold | Variable | |
| Quantum Yield | Data not available | Variable | - |
| Photostability | Data not available | Variable | - |
| Limit of Detection | Data not available | Variable | - |
| Selectivity | High selectivity over other reactive oxygen, nitrogen, and sulfur species. | Generally high, but must be empirically verified for each probe. | |
| Commercial Availability | LysoFP-NO2 is available from some chemical suppliers. | Various probes are commercially available, but may require modification for lysosomal targeting. | - |
Reproducibility Considerations:
The reproducibility of experiments using fluorescent probes like LysoFP-NO2 can be influenced by several factors:
-
Probe Concentration and Loading Conditions: Optimal probe concentration and incubation times can vary between cell types and experimental conditions. Excessive concentrations can lead to off-target effects or cytotoxicity.
-
Cell Health: The physiological state of the cells can impact lysosomal function and CO production, thereby affecting the fluorescent signal.
-
Instrumentation and Imaging Parameters: Microscope settings, such as excitation intensity and exposure time, should be carefully controlled to minimize phototoxicity and photobleaching.
-
Probe Purity and Stability: The quality of the fluorescent probe is critical. Impurities can lead to a high background signal or altered reactivity. Proper storage of the probe is essential to maintain its stability.
Given that specific data on the reproducibility of this compound experiments is not widely published, it is imperative for researchers to perform rigorous controls and validation experiments in their specific model systems.
Experimental Methodologies
The following sections provide a generalized protocol for the use of LysoFP-NO2 in live cells, based on common practices for fluorescent probe imaging. Researchers should refer to the primary literature for more specific details and optimize the protocol for their experimental setup.
Key Experiment: Live-Cell Imaging of Lysosomal CO
Objective: To visualize the generation of CO in the lysosomes of living cells using the fluorescent probe LysoFP-NO2.
Materials:
-
LysoFP-NO2
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging compatible chambered coverglass or slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC or similar)
Protocol:
-
Cell Culture: Plate cells on a live-cell imaging dish and allow them to adhere and reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of LysoFP-NO2 in DMSO. The final working concentration will need to be optimized but is typically in the low micromolar range.
-
Cell Loading:
-
Remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired final concentration of LysoFP-NO2.
-
Incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 440 nm and collect the emission at around 528 nm.
-
Acquire images at different time points to monitor changes in fluorescence intensity, which corresponds to CO production.
-
Diagram 1: Experimental Workflow for Lysosomal CO Detection
Workflow for detecting lysosomal CO using LysoFP-NO2.
Signaling Pathway and Probe Activation
The detection of lysosomal CO by LysoFP-NO2 is a direct chemical reaction. The probe is designed to be non-fluorescent until it reacts with CO. This reaction, a reduction of the nitro group to an amine, results in the formation of the highly fluorescent this compound. The lysosomal targeting is achieved through a morpholine moiety, which becomes protonated in the acidic environment of the lysosome, leading to the accumulation of the probe in this organelle.
Diagram 2: Activation of LysoFP-NO2 in the Lysosome
Mechanism of LysoFP-NO2 activation to this compound by CO in the lysosome.
Conclusion and Future Directions
This compound, generated from its precursor LysoFP-NO2, represents a valuable tool for the study of lysosomal carbon monoxide. Its "turn-on" fluorescence upon reaction with CO provides a direct and selective method for imaging this gasotransmitter in a specific subcellular compartment. However, a comprehensive understanding of its photochemical properties and the reproducibility of experiments requires further investigation and detailed reporting in the scientific literature.
The development of alternative, spectrally distinct, and photostable fluorescent probes for lysosomal CO would be a significant advancement in the field. Such probes would enable multicolor imaging experiments to correlate CO dynamics with other lysosomal functions and cellular events. Researchers are encouraged to meticulously validate the performance of any fluorescent probe in their specific experimental system and to report detailed protocols and quantitative data to enhance the reproducibility and reliability of their findings.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LysoFP-NH2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of LysoFP-NH2, a fluorescent probe. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. As no specific Safety Data Sheet (SDS) with official disposal guidelines for this compound is publicly available, these recommendations are based on best practices for the disposal of similar fluorescent dyes and amine-containing compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements in your location.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for a preliminary assessment, but a comprehensive safety evaluation requires a complete SDS.
| Property | Value | Source |
| Molecular Formula | C18H19N3O3 | [1][2][3] |
| Molecular Weight | 325.37 g/mol | [1][2] |
| Exact Mass | 325.1426 | |
| Excitation Maximum (λex) | 440 nm | |
| Emission Maximum (λem) | 528 nm | |
| Appearance | Not specified (likely solid) | |
| Solubility | Not specified |
Procedural Guidance for Disposal
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste. This includes pure compound, contaminated labware, and solutions.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, gloves, glassware).
-
-
Segregate this compound waste from other chemical waste to prevent potentially hazardous reactions. It is crucial to keep amine waste separate from other chemical wastes.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Safety goggles or a face shield.
-
A lab coat.
-
Chemical-resistant gloves (e.g., nitrile).
-
Step 3: Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with amines.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealable, shatter-resistant container (e.g., a coated glass or polyethylene bottle).
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of waste accumulation.
-
Step 4: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment bin away from direct sunlight and heat sources.
-
Ensure the storage area is away from incompatible materials such as strong acids and oxidizing agents.
Step 5: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash. Amines can be harmful to aquatic life and ecosystems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal Safety Data Sheet. The user is solely responsible for compliance with all applicable local, state, and federal regulations for hazardous waste disposal. Always consult with your institution's Environmental Health and Safety department before handling and disposing of any chemical waste.
References
Essential Safety and Operational Guide for Handling LysoFP-NH2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of LysoFP-NH2, a fluorescent probe. The following procedures for personal protective equipment, operational handling, and disposal are designed to minimize risk and ensure the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. As a fluorescent amine-reactive probe, it may pose risks of skin and eye irritation, and potentially allergic reactions. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Recommendation |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from accidental splashes. |
| Hand Protection | Disposable Gloves | Chemically resistant nitrile gloves are recommended. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of the solid compound and preparation of stock solutions should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust. |
Experimental Workflow and Safety Protocols
Proper handling from reception to disposal is critical. The following diagram outlines the recommended workflow for using this compound in a laboratory setting.
Detailed Methodologies
Receiving and Storage: Upon receiving this compound, it should be stored in a cool, dark, and dry place, with -20°C being the recommended temperature for long-term stability. Protect the compound from light and moisture.
Preparation of Stock Solutions: Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation from forming inside the vial upon opening. It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). These solutions should be prepared in a chemical fume hood.
Handling Precautions: Always wear the personal protective equipment outlined in the table above. Avoid inhalation of the powder and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Disposal Plan: All waste materials containing this compound, including pipette tips, tubes, and unused solutions, should be considered chemical waste.
-
Segregation: Collect all this compound waste in a clearly labeled, sealed container designated for "Fluorescent Chemical Waste."
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their experiments. This proactive approach to laboratory safety builds a foundation of trust and reliability in your research outcomes.
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
